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  • Product: 9-Oxofolic acid
  • CAS: 39707-61-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 9-Oxofolic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword 9-Oxofolic acid, a significant derivative of folic acid, serves as a crucial reference standard in the quality control of folic acid preparations a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

9-Oxofolic acid, a significant derivative of folic acid, serves as a crucial reference standard in the quality control of folic acid preparations and is a molecule of interest in the study of folate metabolism and degradation. Its synthesis, therefore, is of considerable importance to researchers in medicinal chemistry, pharmacology, and analytical sciences. This technical guide provides a comprehensive overview of the synthetic pathways leading to 9-oxofolic acid, with a focus on a robust and well-documented chemical synthesis route. The methodologies are presented with detailed, step-by-step protocols, supported by mechanistic insights and characterization data to ensure scientific integrity and practical applicability.

Introduction to 9-Oxofolic Acid

Folic acid (Vitamin B9) is a vital nutrient that plays a critical role in numerous metabolic processes, including DNA synthesis, repair, and methylation. 9-Oxofolic acid is an oxidized derivative of folic acid where the methylene group at the 9-position is replaced by a carbonyl group. This structural modification is significant as it can occur as a degradation product and is often monitored as an impurity in pharmaceutical-grade folic acid. Understanding its synthesis is paramount for producing high-purity reference standards for analytical method development and for investigating the biological implications of folic acid oxidation.

Retrosynthetic Analysis and Strategy

The synthesis of 9-oxofolic acid can be approached through a convergent strategy, involving the coupling of a pteridine moiety with the p-aminobenzoyl-L-glutamic acid side chain. The key challenge lies in the formation of the amide bond between the pteridine-6-carboxylic acid and the amino group of the side chain.

A logical retrosynthetic disconnection of 9-oxofolic acid reveals two primary building blocks:

  • 2-Amino-4-hydroxypteridine-6-carboxylic acid (Pterin-6-carboxylic acid): This forms the core heterocyclic structure.

  • p-Aminobenzoyl-L-glutamic acid: This constitutes the side chain of the molecule.

The forward synthesis will, therefore, involve the preparation of these two precursors followed by their coupling.

Synthesis of Precursors

Synthesis of 2-Amino-4-hydroxypteridine-6-carboxylic acid

This key intermediate can be synthesized through the oxidation of more readily available pteridine derivatives, such as biopterin or neopterin. A common and effective method involves oxidation with potassium permanganate.

Experimental Protocol: Oxidation of Neopterin

  • Preparation of Solutions:

    • Solution 1: Dissolve 36 g of potassium permanganate (KMnO₄) in 600 mL of water and cool the solution to approximately 10°C.

    • Solution 2: Dissolve 12.2 g of neopterin in 300 mL of water by the addition of 13.2 g of sodium hydroxide (NaOH) and cool the solution to about 10°C.

  • Oxidation Reaction:

    • With moderate stirring in a water bath to maintain the temperature below 25°C, slowly add Solution 1 to Solution 2. The solution will change color from green to brown as manganese dioxide (MnO₂) precipitates.

    • Continue stirring for 60 minutes, ensuring the temperature does not exceed 30°C.

  • Work-up and Purification:

    • Cool the reaction mixture to about 10°C and add 20 mL of ethanol to quench the excess oxidant.

    • Allow the mixture to stand overnight to allow the MnO₂ to settle.

    • Filter the mixture to remove the MnO₂ precipitate and wash the filter cake with 100 mL of water.

    • To the filtrate, add 2 g of activated charcoal, stir for 10 minutes, and filter.

    • Slowly add dilute hydrochloric acid (1:1) to the filtrate with stirring until a pH of 1.8 is reached to precipitate the product.

    • Allow the suspension to stand overnight, then filter the precipitate.

    • Wash the filter cake thoroughly with water and dry in a vacuum desiccator over NaOH to yield 2-amino-4-hydroxypteridine-6-carboxylic acid.[1]

Synthesis of p-Aminobenzoyl-L-glutamic Acid

This dipeptide derivative is synthesized in a three-step process starting from p-nitrobenzoic acid.[1]

Step 1: Synthesis of p-Nitrobenzoyl Chloride

  • Method A: Using Thionyl Chloride: To p-nitrobenzoic acid (1.0 eq), add an excess of thionyl chloride (2.0-4.0 eq). The reaction can be performed neat or in an inert solvent like dichloromethane. After the initial reaction subsides, the mixture is heated to ensure completion. The product is isolated by distillation under reduced pressure.[1]

Step 2: Synthesis of N-(4-nitrobenzoyl)-L-glutamic Acid

  • Dissolve L-glutamic acid (1.1 eq) in water and adjust the pH to 8.5-9.0 with 1M sodium hydroxide. Cool the solution in an ice bath and slowly add p-nitrobenzoyl chloride (1.0 eq) while maintaining the pH with the addition of NaOH. After the addition is complete, stir the reaction mixture until the acyl chloride is consumed. Acidify the solution to precipitate the product, which is then filtered, washed, and dried.[1]

Step 3: Synthesis of (4-Aminobenzoyl)-L-glutamic Acid

  • The nitro group of N-(4-nitrobenzoyl)-L-glutamic acid is reduced to an amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The product is isolated after filtration of the catalyst and removal of the solvent.[1]

Core Synthesis of 9-Oxofolic Acid

The key step in the synthesis of 9-oxofolic acid is the amide bond formation between 2-amino-4-hydroxypteridine-6-carboxylic acid and a suitably protected derivative of p-aminobenzoyl-L-glutamic acid. A highly effective method utilizes trifluoroacetic anhydride (TFAA) to activate the pteridine carboxylic acid.[2]

Rationale for Using Trifluoroacetic Anhydride

Trifluoroacetic anhydride serves a dual purpose in this synthesis:

  • Activation of the Carboxylic Acid: It reacts with the carboxylic acid of the pterin to form a highly reactive mixed anhydride. This mixed anhydride is an excellent acylating agent for the subsequent coupling reaction.

  • Solubilization and Protection: The pteridine starting material has poor solubility. TFAA can react with the amino and hydroxyl groups on the pteridine ring, forming trifluoroacetyl derivatives that are more soluble in organic solvents, facilitating a homogeneous reaction.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 9-Oxofolic acid.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Core Synthesis cluster_final Final Steps PterinCOOH 2-Amino-4-hydroxypteridine-6-carboxylic acid Activation Activation with TFAA PterinCOOH->Activation PABG p-Aminobenzoyl-L-glutamic acid derivative Coupling Amide Bond Formation PABG->Coupling Activation->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification NineOxoFolicAcid 9-Oxofolic Acid Purification->NineOxoFolicAcid

Caption: General workflow for the synthesis of 9-Oxofolic acid.

Detailed Step-by-Step Protocol

Step 1: Activation of 2-Amino-4-hydroxypteridine-6-carboxylic acid

  • Suspend the sodium salt of 2-amino-4-hydroxypteridine-6-carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide).

  • Add trifluoroacetic anhydride to the suspension. The mixture will be stirred at room temperature. This step leads to the formation of a soluble, activated pteridine intermediate.[2]

Step 2: Coupling with the Side Chain

  • To the solution of the activated pteridine, add a solution of the diethyl ester of p-aminobenzoyl-L-glutamic acid in the same solvent.

  • Allow the reaction to proceed at room temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography.

Step 3: Hydrolysis and Purification

  • After the coupling reaction is complete, the protecting groups (trifluoroacetyl and ethyl esters) are removed by hydrolysis under basic conditions (e.g., using sodium hydroxide solution).

  • The crude 9-oxofolic acid is then purified, for example, by ion-exchange chromatography, to yield the final product.[2]

Characterization of 9-Oxofolic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 9-oxofolic acid.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the pteridine ring protons, the aromatic protons of the p-aminobenzoyl moiety, and the glutamic acid residue. The absence of the C9-methylene protons (present in folic acid) and the presence of signals corresponding to the new electronic environment are key indicators.[3][4][5]
¹³C NMR The spectrum will show a signal for the C9-carbonyl carbon, which is absent in folic acid. The chemical shifts of the surrounding carbons in the pteridine ring will also be affected.[6]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 9-oxofolic acid (C₁₉H₁₇N₇O₇, MW: 455.39 g/mol ).[7]
UV-Vis Spectroscopy The UV-Vis spectrum in an alkaline solution is expected to show characteristic absorption maxima. For comparison, folic acid exhibits maxima at approximately 256, 283, and 365 nm in 0.1 M NaOH.[8][9][10] The spectrum of 9-oxopteroic acid analogs shows characteristic maxima at 370, 310, and 278 nm in 0.1 N NaOH.[2]

Conclusion

The synthesis of 9-oxofolic acid, while requiring careful execution of multi-step procedures, is achievable through well-established organic chemistry principles. The trifluoroacetic anhydride-mediated coupling of a pteridine-6-carboxylic acid with a glutamic acid derivative provides a reliable route to this important compound. This guide offers a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and analysis of folic acid and its derivatives, thereby supporting advancements in pharmaceutical quality control and biomedical research.

References

  • Schircks Laboratories. Pterin-6-carboxylic acid. Available from: [Link]

  • Maunder, P., et al. The Synthesis of Folic Acid, Multiply Labelled with Stable Isotopes, for Bio-Availability Studies in Human Nutrition. J. Chem. Soc., Perkin Trans. 1, 1999, 1311–1323. Available from: [Link]

  • Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin. Journal of Medicinal Chemistry, 1970, 13(5), 808-812.
  • MDPI. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Available from: [Link]

  • ResearchGate. Synthesis of N‐(4‐aminobenzoyl)‐γ‐oligo (L‐glutamic acid)s*. Available from: [Link]

  • ResearchGate. A New Technique to Prepare 9-Oxofluorene-2Carboxylic Acid. Available from: [Link]

  • Springer. UV/Vis absorption spectroelectrochemistry of folic acid. Available from: [Link]

  • MDPI. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions. Available from: [Link]

  • MDPI. NMR-Based Structural Insights on Folic Acid and Its Interactions with Copper(II) Ions. Available from: [Link]

  • PubMed. A Simple Method for Preparing 2-amino-4-hydroxy-6-formylpteridine, a Precursor of the Pteridine Substrate of Dihydropteroate Biosynthesis. Available from: [Link]

  • Organic Syntheses. trifluoroacetyl triflate. Available from: [Link]

  • MDPI. Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. Available from: [Link]

  • ISMAR. structural investigation of folic acid by nmr proton relaxation and molecular mechanics analysis. Available from: [Link]

  • PubMed. Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles. Available from: [Link]

  • PMC. An atomic resolution description of folic acid using solid state NMR measurements. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Folic Acid. Available from: [Link]

  • ResearchGate. Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. Available from: [Link]

  • Wikipedia. Trifluoroacetic anhydride. Available from: [Link]

  • Pharmaffiliates. folic acid and its Impurities. Available from: [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Development and validation of UV-visible spectrometry method for water soluble vitamin Folic acid in pellet formulation. Available from: [Link]

  • FooDB. Showing Compound 2-Amino-4-hydroxy-6-pteridinecarboxylic acid (FDB011137). Available from: [Link]

  • Common Organic Chemistry. Trifluoroacetic Anhydride (TFAA). Available from: [Link]

  • Chemical Synthesis and Growing Crystals. Available from: [Link]

  • Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • ResearchGate. UV/Vis absorption spectroelectrochemistry of folic acid. Available from: [Link]

  • ResearchGate. Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimi dine from 2-Amino-4-hydroxyl-6-methylpyrimidine. Available from: [Link]

  • ResearchGate. UV-VIS absorption spectra of folic acid in phosphate buffer having pH.... Available from: [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]

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Exploratory

The Physicochemical Properties and Analytical Profiling of 9-Oxofolic Acid

An In-Depth Technical Guide for Pharmaceutical Quality Control and Drug Development Executive Summary In the rigorous landscape of pharmaceutical drug development, the stability and purity of Active Pharmaceutical Ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Pharmaceutical Quality Control and Drug Development

Executive Summary

In the rigorous landscape of pharmaceutical drug development, the stability and purity of Active Pharmaceutical Ingredients (APIs) are paramount. Folic acid (Vitamin B9), a critical component in DNA synthesis and repair, is susceptible to various degradation pathways under environmental stress. One of the most significant and structurally complex impurities generated during its synthesis and shelf-life degradation is 9-Oxofolic acid (CAS 39707-61-4)[1].

Serving as a critical reference standard for pharmacopeial compliance (EP/USP)[2], 9-Oxofolic acid must be rigorously quantified during analytical method validation (AMV) and Quality Control (QC) applications. This whitepaper provides an authoritative, mechanistic deep-dive into the physicochemical properties, structural biology, synthesis, and analytical isolation protocols of 9-Oxofolic acid.

Chemical Identity & Structural Biology

Folic acid consists of a pteridine ring linked via a methylene bridge (at the C9 position) to a p-aminobenzoyl-L-glutamic acid moiety. 9-Oxofolic acid represents the oxidized derivative of this parent molecule, where the C9 methylene group (-CH₂-) undergoes oxidation to form a carbonyl group (-C(=O)-)[3].

This structural modification fundamentally alters the electron distribution of the molecule. The introduction of the carbonyl group extends the conjugated pi-electron system from the electron-deficient pteridine ring directly into the p-aminobenzoyl moiety. This extended conjugation is responsible for the distinct bathochromic shift observed in its UV/Vis absorption spectrum, a property heavily exploited in High-Performance Liquid Chromatography (HPLC) detection[4].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of 9-Oxofolic acid, essential for formulation scientists and analytical chemists[1][5].

PropertyValue / Description
IUPAC Name N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic acid
CAS Registry Number 39707-61-4
Molecular Formula C₁₉H₁₇N₇O₇
Molecular Weight 455.38 g/mol
Appearance Yellow Solid
Solubility Insoluble in neutral water; soluble in basic aqueous solutions (e.g., 0.1 N NaOH) and polar aprotic solvents (DMSO)
Storage Conditions 2-8°C, Hygroscopic, Store under Inert Atmosphere (Argon/Nitrogen)
UV Maxima (λmax) ~278 nm, 310 nm, and 370 nm (in 0.1 N NaOH)

Mechanisms of Formation & Synthetic Pathways

Oxidative Degradation Pathway

In formulated drug products, 9-Oxofolic acid primarily emerges as an oxidative degradation product. The C9 methylene bridge of folic acid is highly susceptible to radical-mediated oxidation when exposed to actinic light, heat, or reactive oxygen species (ROS). The oxidation yields the stable 9-oxo derivative, which can further degrade into pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid under extreme hydrolytic conditions.

Pathway FolicAcid Folic Acid (API) Native Methylene Bridge Oxidation Oxidative Stress (UV Light / Heat / O2) FolicAcid->Oxidation OxidationInt C9-Methylene Radical Oxidation Oxidation->OxidationInt NineOxo 9-Oxofolic Acid (CAS 39707-61-4) OxidationInt->NineOxo Cleavage Pterin Cleavage (Further Degradation) NineOxo->Cleavage

Caption: Oxidative degradation pathway of Folic Acid to 9-Oxofolic Acid.

Targeted Chemical Synthesis

For analytical reference standards, relying on natural degradation is inefficient. A highly controlled synthetic route was pioneered by Nair and Baugh (1973)[6]. Because the intermediate 2-amino-4-hydroxypteridine-6-carboxylic acid is notoriously insoluble, direct peptide coupling is impossible.

Mechanistic Solution: The synthesis utilizes trifluoroacetic anhydride to simultaneously protect the amino groups and form a highly reactive mixed anhydride. This solubilizes the pteridine core, allowing for direct nucleophilic attack by p-aminobenzoyl-L-glutamic acid, yielding 9-Oxofolic acid with high purity[4].

Analytical Methodologies: HPLC-UV/Vis-MS Protocol

To ensure regulatory compliance, QC laboratories must isolate and quantify 9-Oxofolic acid down to parts-per-million (ppm) thresholds. The following protocol outlines a self-validating HPLC-UV/Vis-MS workflow[7].

Causality in Experimental Design
  • Diluent Choice: Pteridines exhibit severe aggregation and insolubility in neutral aqueous media. Using a basic diluent (e.g., 0.1 M NaOH or high pH phosphate buffer) deprotonates the carboxylic acids, ensuring complete dissolution and preventing column clogging.

  • Wavelength Selection: While folic acid absorbs strongly at 280 nm, monitoring at 370 nm provides high specificity for 9-Oxofolic acid due to the extended pi-conjugation of the C9 carbonyl group[4].

Step-by-Step HPLC Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of 9-Oxofolic acid reference standard[8]. Dissolve in 10 mL of 0.1 N NaOH, sonicate for 5 minutes, and dilute to 100 mL with Mobile Phase A (yielding a 100 µg/mL stock).

  • Sample Preparation: Extract the folic acid API or formulated product using the same diluent. Critical Step: Perform all extractions in amber glassware to prevent actinic generation of secondary impurities.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.05 M Potassium Phosphate buffer (pH 6.0).

    • Mobile Phase B: Methanol (HPLC Grade).

    • Elution: Gradient (0-5 min: 10% B; 5-20 min: Ramp to 50% B; 20-25 min: Hold 50% B).

    • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) set to 280 nm and 370 nm. Inline High-Resolution Mass Spectrometry (HRMS) operating in positive ESI mode (monitoring m/z 456.39[M+H]⁺).

  • System Suitability Validation: Inject the resolution mixture (Folic Acid + 9-Oxofolic Acid). The protocol is considered valid only if the chromatographic resolution ( Rs​ ) between the two peaks is ≥2.0 , and the tailing factor for 9-Oxofolic acid is ≤1.5 .

Workflow SamplePrep Sample Preparation Basic Diluent (0.1 N NaOH) Amber Glassware (Light Protection) Chromatography HPLC Separation C18 Column, Gradient Elution (Phosphate Buffer / MeOH) SamplePrep->Chromatography Detection Dual Detection UV/Vis at 370nm (Specific) HRMS for m/z 456.39 [M+H]+ Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-UV/Vis-MS workflow for 9-Oxofolic Acid isolation and quantification.

Conclusion

9-Oxofolic acid is far more than a mere byproduct; it is a structurally distinct, pharmacopeially recognized entity that demands rigorous analytical oversight. By understanding the thermodynamic vulnerability of the C9 methylene bridge and exploiting the unique UV/Vis spectral shifts induced by its oxidation, analytical chemists can design robust, self-validating protocols. Adhering to these methodologies ensures the scientific integrity of stability-indicating assays and guarantees the safety and efficacy of final folate-based therapeutics.

References

  • Axios Research. "9-Oxo Folic acid - Axios Research". axios-research.com. URL: [Link]

  • Pharmaffiliates. "CAS No : 39707-61-4 | Product Name : 9-Oxofolic Acid". pharmaffiliates.com. URL: [Link]

  • Zhejiang University. "Detection, Isolation and Characterization of a Novel Impurity...". zju.edu.cn. URL:[Link]

  • M. G. Nair, Charles M. Baugh. "Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin". The Journal of Organic Chemistry (ACS Publications). URL: [Link]

Sources

Foundational

9-Oxofolic Acid: A Critical Oxidative Metabolite and Pharmaceutical Impurity

Executive Summary Folic acid (Vitamin B9) is a vital micronutrient required for DNA synthesis, repair, and methylation. However, the structural integrity of folic acid is highly susceptible to oxidative degradation, both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Folic acid (Vitamin B9) is a vital micronutrient required for DNA synthesis, repair, and methylation. However, the structural integrity of folic acid is highly susceptible to oxidative degradation, both in vitro during pharmaceutical manufacturing and in vivo under conditions of oxidative stress. The primary oxidative degradation product is 9-Oxofolic acid (CAS 39707-61-4)[1].

As an oxidized derivative where the C9 methylene bridge is converted to a carbonyl group, 9-oxofolic acid serves as a critical biomarker for folate oxidation and a mandatory impurity standard in the quality control of folate-based therapeutics[2]. This technical guide provides a comprehensive analysis of the structural mechanics, formation pathways, and analytical methodologies required to isolate and quantify 9-oxofolic acid in complex matrices.

Structural and Physicochemical Profiling

The conversion of folic acid to 9-oxofolic acid involves the oxidation of the benzylic-like C9 position. This specific methylene bridge connects the pteridine ring to the p-aminobenzoic acid (PABA) moiety. Because this carbon is flanked by an aromatic system and a secondary amine, the hydrogen atoms are highly labile and prone to radical abstraction[3].

Table 1: Physicochemical Comparison of Folic Acid and 9-Oxofolic Acid
PropertyFolic Acid9-Oxofolic Acid
CAS Number 59-30-339707-61-4[1]
Molecular Formula C₁₉H₁₉N₇O₆C₁₉H₁₇N₇O₇[1]
Molecular Weight 441.40 g/mol 455.38 g/mol [1]
C9 Functional Group Methylene (-CH₂-)Carbonyl (-C(=O)-)
Chemical Name N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acidN-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic acid[1]
Primary Classification Active Pharmaceutical Ingredient (API)API Impurity / Oxidative Metabolite[2]

Mechanisms of Formation and Pathway Dynamics

The formation of 9-oxofolic acid is driven by reactive oxygen species (ROS) or exposure to oxidative environments (such as high-temperature aqueous conditions, prolonged UV exposure, or transition metal catalysis).

  • In Vitro Degradation: During the formulation of vitamin complexes, trace peroxides in excipients or dissolved oxygen in liquid formulations can initiate the auto-oxidation of folic acid. The C9 position undergoes hydrogen abstraction, forming a carbon-centered radical that rapidly reacts with molecular oxygen to form a hydroperoxide intermediate, which subsequently dehydrates to yield the stable 9-oxo derivative.

  • In Vivo Metabolism: Recent metabolomic studies suggest that 9-oxofolic acid may form in vivo under severe oxidative stress[3]. When the cellular antioxidant capacity is overwhelmed, the circulating folate pool can be oxidized, potentially reducing the bioavailability of the active one-carbon donor, tetrahydrofolate (THF).

OxidationPathway FA Folic Acid (Vitamin B9) C19H19N7O6 ROS Oxidative Stress / ROS (In vivo / In vitro) FA->ROS Exposure Radical C9-Methylene Radical Intermediate ROS->Radical Hydrogen Abstraction OxoFA 9-Oxofolic Acid C19H17N7O7 Radical->OxoFA Oxygen Addition

Folic acid oxidation pathway yielding 9-oxofolic acid via reactive oxygen species.

Analytical Methodologies: LC-MS/MS Quantification

Because 9-oxofolic acid shares significant structural homology with folic acid and other folate derivatives (e.g., folinic acid, dihydrofolate), standard UV detection often suffers from co-elution and poor specificity. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for its quantification.

AnalyticalWorkflow Sample Sample Prep (Protein Precipitation) HPLC UHPLC Separation (C18, Gradient) Sample->HPLC ESI ESI(+) Ionization HPLC->ESI MSMS MS/MS Detection (MRM Mode) ESI->MSMS Data Quantification (m/z 456.4 -> 295.1) MSMS->Data

UHPLC-MS/MS workflow for the isolation and quantification of 9-oxofolic acid.

Table 2: Optimized LC-MS/MS Parameters for 9-Oxofolic Acid
ParameterSetting / ValueRationale
Ionization Mode Electrospray Ionization Positive (ESI+)Protonation of the pteridine ring nitrogens yields a strong [M+H]⁺ signal.
Precursor Ion (m/z) 456.4Corresponds to the [M+H]⁺ of 9-Oxofolic acid (MW 455.38).
Product Ions (m/z) 295.1 (Quantifier), 176.0 (Qualifier)Cleavage of the glutamate moiety (295.1) and pteridine fragmentation (176.0).
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures analyte protonation and sharpens chromatographic peaks.
Mobile Phase B Acetonitrile with 0.1% Formic AcidProvides sufficient elution strength for the relatively polar folate structures.
Protocol 1: Step-by-Step LC-MS/MS Quantification of 9-Oxofolic Acid in Plasma

Causality Focus: This protocol utilizes solid-phase extraction (SPE) to remove highly abundant plasma proteins that cause ion suppression in the mass spectrometer.

  • Sample Preparation (Protein Precipitation & SPE):

    • Aliquot 200 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of internal standard (e.g., Folic Acid-¹³C₅, ¹⁵N)[4].

    • Add 600 µL of cold methanol containing 1% ascorbic acid (to prevent further ex vivo oxidation of endogenous folates during processing).

    • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a pre-conditioned weak anion exchange (WAX) SPE cartridge.

    • Wash with 5% methanol in water, and elute with 2% formic acid in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Separation:

    • Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm) maintained at 40°C.

    • Run a linear gradient from 5% B to 40% B over 6 minutes. Note: 9-oxofolic acid will elute slightly later than folic acid due to the altered dipole moment introduced by the C9 ketone.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the transitions outlined in Table 2.

    • System Suitability: Ensure the resolution between folic acid and 9-oxofolic acid is > 1.5, and the signal-to-noise (S/N) ratio for the lower limit of quantification (LLOQ) is ≥ 10.

Synthetic Generation of 9-Oxofolic Acid Reference Standards

For laboratories lacking commercial access to >95% pure 9-oxofolic acid standards[5], the compound can be synthesized via the controlled oxidation of folic acid.

Protocol 2: Controlled Oxidation Synthesis of 9-Oxofolic Acid

Causality Focus: The reaction must be strictly pH-controlled. If the pH drops too low, the pteridine ring may undergo irreversible cleavage. Mild alkaline conditions favor the specific oxidation of the C9 methylene.

  • Reagent Solubilization: Dissolve 500 mg of Folic Acid in 25 mL of 0.1 M Sodium Hydroxide (NaOH) to ensure complete dissolution of the glutamate carboxyl groups.

  • Oxidation Initiation: Slowly add a mild oxidizing agent, such as a 5% aqueous solution of Potassium Permanganate (KMnO₄), dropwise under continuous magnetic stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Silica gel, Eluent: Butanol/Acetic Acid/Water 4:1:1). The 9-oxo derivative will appear as a distinct spot with a slightly higher Rf value than folic acid.

  • Quenching and Precipitation: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a few drops of sodium bisulfite to neutralize excess oxidant.

  • Isolation: Carefully adjust the pH of the solution to 3.0 using 1 M Hydrochloric Acid (HCl). 9-Oxofolic acid will precipitate out of the solution.

  • Purification: Collect the precipitate via vacuum filtration, wash with cold water and ethanol, and dry under vacuum. Confirm purity via HPLC-UV (λ = 280 nm) and structural identity via ¹H-NMR (noting the disappearance of the C9 methylene protons at ~4.5 ppm).

Implications for Drug Development

The presence of 9-oxofolic acid in pharmaceutical preparations is strictly monitored under ICH Q3A(R2) guidelines for impurities in new drug substances. Because the biological efficacy of 9-oxofolic acid as a one-carbon donor is severely compromised compared to native folic acid, its accumulation in vitamin supplements or fortified foods directly reduces the nutritional value of the product. Furthermore, stability-indicating HPLC methods must be rigorously validated to ensure baseline resolution between folic acid and 9-oxofolic acid to prevent the overestimation of API assay values.

References

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Exploratory

Discovery and Isolation of 9-Oxofolic Acid: A Technical Guide

Executive Summary The synthesis and isolation of 9-oxofolic acid represents a foundational milestone in pteridine chemistry and folate metabolism research. As a critical derivative of folic acid, 9-oxofolic acid (CAS 397...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and isolation of 9-oxofolic acid represents a foundational milestone in pteridine chemistry and folate metabolism research. As a critical derivative of folic acid, 9-oxofolic acid (CAS 39707-61-4) is utilized extensively as an impurity standard in pharmaceutical quality control, a building block for complex biochemicals, and a structural probe for enzymatic active sites[1].

Designing a robust protocol for its isolation requires overcoming severe solubility bottlenecks inherent to pteridine-6-carboxylic acids. This guide deconstructs the pioneering mixed-anhydride activation methodology, providing modern researchers with a self-validating, causally grounded workflow for the synthesis and purification of 9-oxofolic acid.

Chemical Profiling & Analytical Benchmarks

Before initiating synthesis, establishing rigorous analytical benchmarks is mandatory. 9-Oxofolic acid differs from folic acid by the presence of a ketone group at the 9-position, fundamentally altering its electron distribution, UV absorbance profile, and steric interactions with target enzymes[2].

Table 1: Quantitative Physicochemical and Analytical Data

ParameterValueAnalytical Significance
CAS Number 39707-61-4Unique identifier for regulatory compliance and procurement[1].
Molecular Formula C₁₉H₁₇N₇O₇Establishes the baseline for exact mass spectrometry (MS) validation[1].
Molecular Weight 455.38 g/mol Critical for stoichiometric calculations during nucleophilic coupling[1].
UV Absorbance (λmax) 370 nm, 310 nm, 278 nmSpectrophotometric validation of the 9-oxopteroic acid core in 0.1 N NaOH[3].
NMR Shift (Singlet) 9.18 ppmConfirms the structural integrity of the pteridine ring system[3].
Baseline Yield ~45% (Optimizable)Metric for evaluating the efficiency of the mixed anhydride coupling phase[3].

The Solubilization Bottleneck and Mechanistic Breakthrough

Historically, the synthesis of 7-unsubstituted pteridine-6-carboxamides was severely impaired by the extreme insolubility of the primary precursor, 2-amino-4-hydroxypteridine-6-carboxylic acid (P-6-COOH)[3]. Standard peptide bond formation techniques failed because the free acid could not be solubilized in standard organic solvents like dimethylformamide (DMF).

In 1973, 3 engineered a brilliant workaround[3]. By converting P-6-COOH to its sodium salt and reacting it with trifluoroacetic anhydride (TFAA), they achieved three critical objectives simultaneously:

  • Protection: The exocyclic amino groups of the pteridine ring were protected from unwanted side reactions.

  • Solubilization: The highly polar, insoluble complex was rendered soluble in organic phases.

  • Activation: The carboxyl group was activated via the formation of a highly reactive mixed anhydride intermediate.

Synthesis N1 P-6-COOH (Sodium Salt) N2 Trifluoroacetic Anhydride (TFAA) Addition N1->N2 N3 Activated Mixed Anhydride Intermediate N2->N3 Protects & Solubilizes N4 Vacuum Distillation (Remove Excess TFAA) N3->N4 Critical Checkpoint N5 Nucleophilic Coupling (p-aminobenzoyl-L-glutamic acid) N4->N5 Direct Coupling N6 9-Oxofolic Acid (Isolated Product) N5->N6

Fig 1. Mixed anhydride activation and coupling workflow for 9-oxofolic acid synthesis.

Self-Validating Experimental Protocol

To ensure high-fidelity replication, the following step-by-step methodology embeds causality and validation checkpoints into the Nair & Baugh framework[3].

Phase 1: Precursor Activation
  • Salt Conversion: Suspend 2-amino-4-hydroxypteridine-6-carboxylic acid (P-6-COOH) in an aqueous base to form the sodium salt. Lyophilize to absolute dryness.

    • Causality: Water acts as a nucleophile and will aggressively hydrolyze the subsequent anhydride intermediate. Absolute dryness is non-negotiable.

  • Trifluoroacetylation: Suspend the dry sodium salt in anhydrous DMF. Introduce an excess of trifluoroacetic anhydride (TFAA) dropwise under an inert argon atmosphere at 0°C.

    • Validation Check: The successful formation of the activated mixed anhydride is visually confirmed when the previously insoluble sodium salt completely dissolves into the organic phase[3].

Phase 2: The Critical Distillation Checkpoint
  • Vacuum Removal: Subject the reaction mixture to vacuum distillation at 40°C to strip away all unreacted TFAA and byproduct trifluoroacetic acid[3].

    • Causality: If excess TFAA remains in the vessel, it will preferentially react with the highly nucleophilic amine of the incoming p-aminobenzoyl-L-glutamic acid. This causes N-trifluoroacetylation of the nucleophile, completely aborting the desired coupling reaction and destroying the yield.

Phase 3: Coupling and Isolation
  • Nucleophilic Coupling: Introduce p-aminobenzoyl-L-glutamic acid (the nucleophile) to the stabilized mixed anhydride intermediate. Stir at room temperature to allow peptide bond formation. Yields can be driven beyond the baseline 45% by increasing the molar ratio of the nucleophile[3].

  • Hydrolysis: Treat the crude mixture with 6 N HCl in glacial acetic acid (HOAc) to cleave the trifluoroacetyl protecting groups from the pteridine ring[3].

  • Chromatographic Isolation: Isolate the final 9-oxofolic acid product using ion-exchange chromatography. Elute and monitor fractions via UV absorbance, pooling fractions that exhibit the signature λmax at 370 nm, 310 nm, and 278 nm[3].

Pharmacological Context and Modern Applications

In contemporary drug development, 9-oxofolic acid is not merely an impurity; it is a vital structural analog. Because it closely mimics folic acid but features altered steric and electronic properties at the 9-position, it serves as a competitive probe for enzymes like Dihydrofolate Reductase (DHFR). Furthermore, modified "luminide" prodrugs utilize similar pteridine architectures to exploit oxidoreductase enzymes, acting as targeted antibacterial or oncostatic agents[4].

Mechanism Folic Folic Acid (Natural Substrate) DHFR DHFR Enzyme (Active Site) Folic->DHFR THF Tetrahydrofolate (Active Metabolite) DHFR->THF Catalytic Reduction DNA DNA Synthesis & Methylation THF->DNA Oxo 9-Oxofolic Acid (Structural Analog) Oxo->DHFR Competitive Binding / Receptor Interaction

Fig 2. Structural analog interference and interaction in the folate metabolic pathway.

By understanding the causality behind its synthesis and its structural relationship to native folates, researchers can reliably isolate 9-oxofolic acid for downstream applications in proteomics, API impurity profiling, and advanced therapeutic design.

References

  • Nair, M. G., & Baugh, C. M. (1973).Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin. The Journal of Organic Chemistry, 38(12), 2185-2189. ACS Publications.
  • Santa Cruz Biotechnology.9-Oxofolic Acid | CAS 39707-61-4. SCBT Product Catalog.
  • LGC Standards.9-Oxofolic Acid | CAS 39707-61-4. LGC Pharmaceutical Analytical Testing.
  • Google Patents (EP0414730A1).Luminide and macroluminide class of pharmaceuticals.

Sources

Foundational

Comprehensive Technical Guide to 9-Oxofolic Acid (CAS 39707-61-4): Synthesis, Degradation Kinetics, and Analytical Quantification

Executive Summary 9-Oxofolic acid (CAS: 39707-61-4) is a critical oxidative degradation product and synthetic impurity of folic acid (Vitamin B9)[1][2]. Characterized by the presence of a carbonyl group at the C9 positio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9-Oxofolic acid (CAS: 39707-61-4) is a critical oxidative degradation product and synthetic impurity of folic acid (Vitamin B9)[1][2]. Characterized by the presence of a carbonyl group at the C9 position—replacing the standard methylene bridge found in the parent vitamin—this compound presents unique challenges in pharmaceutical manufacturing and active pharmaceutical ingredient (API) quality control[3]. This whitepaper provides a rigorous examination of its structural biology, formation mechanisms, and the state-of-the-art LC-MS/MS methodologies required for its precise quantification.

Chemical Identity and Structural Biology

The structural integrity of folic acid is highly dependent on the stability of the C9-N10 bond. In 9-oxofolic acid, the C9 carbon is oxidized to a ketone[3].

Causality Insight: The introduction of the highly electronegative oxygen atom at the C9 position fundamentally alters the molecule's electronic distribution. It withdraws electron density from both the pteridine ring and the N10 amine. This inductive effect lowers the basicity of the N10 nitrogen, alters the molecule's overall pKa​ , and drastically shifts its solubility profile. Biologically, the steric hindrance and electronic repulsion introduced by the 9-oxo substitution prevent proper orientation within the active site of dihydrofolate reductase (DHFR), rendering the molecule biologically inactive as a vitamin cofactor, yet highly relevant as a tracked pharmaceutical impurity[1][3].

Quantitative Data: Physicochemical Properties

The following table summarizes the core physicochemical parameters of 9-Oxofolic acid required for analytical reference[4][5].

PropertyValue
CAS Number 39707-61-4
Chemical Name N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic acid
Molecular Formula C19H17N7O7
Molecular Weight 455.38 g/mol
Appearance Yellow to yellow-orange solid (Hygroscopic)
Mass Shift (vs Folic Acid) +14 Da
Precursor Ion [M+H]+ m/z 456.1

Synthesis and Degradation Kinetics

Directed Synthesis

The definitive chemical synthesis of 9-oxofolic acid was established by[6]. Because unmodified pteridine-6-carboxylic acid is highly insoluble, their breakthrough involved the simultaneous protection, solubilization, and mixed anhydride formation of the pteridine precursor using trifluoroacetic anhydride[6]. The activated intermediate was then directly coupled with p-aminobenzoyl-L-glutamic acid to yield high-purity 9-oxofolic acid[6].

Oxidative Degradation in APIs

In commercial API formulations, 9-oxofolic acid emerges primarily via the oxidative degradation of folic acid[3][7]. The C9 methylene group is highly susceptible to reactive oxygen species (ROS) and photolytic stress. If left unchecked, the 9-oxo intermediate can undergo further C9-N10 bond cleavage, yielding biologically inert pterin derivatives and p-aminobenzoylglutamate.

Pathway FA Folic Acid (API) ROS Oxidative Stress (ROS / Photolysis) FA->ROS OxoFA 9-Oxofolic Acid (CAS: 39707-61-4) ROS->OxoFA C9 Methylene Oxidation Degradants Pterin Derivatives + p-Aminobenzoylglutamate OxoFA->Degradants C9-N10 Bond Cleavage

Caption: Oxidative degradation pathway of Folic Acid yielding 9-Oxofolic Acid.

Analytical Methodology: LC-MS/MS Quantification Protocol

Due to the structural homology between folic acid and 9-oxofolic acid, achieving baseline chromatographic resolution using standard UV detection is challenging. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-ESI-MS/MS) is the industry gold standard for quantifying this impurity down to parts-per-million (ppm) levels[8][9].

Step-by-Step Experimental Workflow

Trustworthiness & Self-Validation: This protocol incorporates immediate dilution steps to prevent artifactual degradation during sample prep, ensuring that the quantified impurity reflects the true API batch quality rather than preparation-induced oxidation.

  • Step 1: Sample Solubilization Weigh 10.0 mg of the Folic Acid API and dissolve it in 10 mL of 0.1 N NaOH. Causality: Pteridines exhibit massive intermolecular hydrogen bonding, making them insoluble in neutral water. The alkaline pH deprotonates the carboxylic acids and the pteridine ring, breaking the lattice energy to allow dissolution.

  • Step 2: Immediate Dilution Immediately dilute the solution 1:100 with the initial mobile phase. Causality: Prolonged exposure to high pH induces alkaline hydrolysis of the amide bonds. Immediate buffering halts artifactual degradation.

  • Step 3: Chromatographic Separation (HPLC)

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution: 5% B to 60% B over 10 minutes. Causality: The gradient ensures that highly polar cleavage degradants elute early, while the conjugated 9-oxofolic acid and folic acid are retained and separated based on the slight polarity difference imparted by the C9 ketone.

  • Step 4: MS/MS Detection (Positive ESI)

    • Monitor the MRM transition for 9-Oxofolic acid: m/z 456.1 → 309.1 (representing the cleavage of the glutamate moiety, leaving the 9-oxopteroic acid fragment).

    • Monitor Folic acid: m/z 442.1 → 295.1.

  • Step 5: System Suitability Test (SST) Run a blank and a known reference standard of 39707-61-4[4] to verify zero carryover and validate a signal-to-noise ratio (S/N) > 10 for the Limit of Quantification (LOQ).

Workflow Sample Folic Acid API Batch Prep Sample Solubilization (0.1 N NaOH -> 1:100 Dilution) Sample->Prep HPLC Chromatographic Separation (C18, Gradient Elution) Prep->HPLC MS ESI-MS/MS Detection (MRM: m/z 456.1 -> 309.1) HPLC->MS Data Quantification of Impurity 39707-61-4 MS->Data

Caption: Step-by-step LC-MS/MS analytical workflow for 9-Oxofolic Acid quantification.

Regulatory & Quality Control Perspectives

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be identified and quantified if they exceed the 0.10% reporting threshold. Because 9-oxofolic acid is a direct oxidative product, stability-indicating assays must explicitly track its formation during accelerated stability testing (e.g., 40°C / 75% RH) to establish accurate shelf-life parameters for folate-based therapeutics[7][10].

References

  • Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin. The Journal of Organic Chemistry (ACS Publications).[Link]

  • CAS No : 39707-61-4 | Product Name : 9-Oxofolic Acid. Pharmaffiliates.[Link]

Sources

Exploratory

Analytical Determination and Molecular Weight Calculation of 9-Oxofolic Acid: A Technical Guide

Executive Summary In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their degradation products is a fundamental regulatory requirement. 9-Oxofol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their degradation products is a fundamental regulatory requirement. 9-Oxofolic acid (CAS: 39707-61-4) is a critical oxidative impurity of folic acid. Understanding its exact structural modifications, calculating its precise molecular weight, and deploying high-resolution analytical methodologies are essential steps for impurity profiling, stability-indicating assay development, and ensuring drug safety. This whitepaper provides a comprehensive, field-proven guide to the theoretical calculation and experimental verification of the molecular weight of 9-Oxofolic acid.

Structural Elucidation: The Causality of Oxidation

To calculate the molecular weight of 9-Oxofolic acid accurately, one must first understand the mechanistic divergence from its parent molecule, folic acid. Folic acid consists of a pteridine ring linked via a methylene bridge (-CH₂-) at the C9 position to p-aminobenzoic acid, which is subsequently conjugated to glutamic acid.

Under conditions of oxidative stress (e.g., exposure to peroxides, UV light, or prolonged storage), the C9 methylene group is highly susceptible to oxidation. The oxidation converts the methylene bridge into a carbonyl (ketone) group, resulting in 9-Oxofolic acid[1].

Chemical Formula Shift:

  • Folic Acid: C19​H19​N7​O6​

  • Transformation: Loss of two hydrogen atoms (-2H) and addition of one oxygen atom (+1O).

  • 9-Oxofolic Acid: C19​H17​N7​O7​

Structural_Transformation FA Folic Acid C19H19N7O6 MW: 441.40 g/mol Ox Oxidation at C9 (Methylene to Ketone) FA->Ox Reactive Oxygen Species OxFA 9-Oxofolic Acid C19H17N7O7 MW: 455.39 g/mol Ox->OxFA -2H, +1O

Fig 1: Oxidative transformation pathway from Folic Acid to 9-Oxofolic Acid.

Theoretical Molecular Weight Calculation

In modern analytical chemistry, distinguishing between Average Molecular Weight (used for bulk stoichiometry) and Monoisotopic Mass (used for High-Resolution Mass Spectrometry) is non-negotiable.

  • Average Molecular Weight: Calculated using the atomic weights of elements, which reflect the natural abundance of all isotopes.

  • Monoisotopic Mass: Calculated using the mass of the primary, most abundant isotope of each element (e.g., 12C , 1H , 14N , 16O ). This is the exact mass targeted by Orbitrap or Time-of-Flight (TOF) mass analyzers[2].

The table below summarizes the quantitative data required to establish the theoretical mass profile of 9-Oxofolic acid ( C19​H17​N7​O7​ ).

Table 1: Mass Contribution Breakdown for 9-Oxofolic Acid
ElementSymbolQuantityAverage Atomic Mass ( g/mol )Total Average MassMonoisotopic Mass (Da)Total Monoisotopic Mass
CarbonC1912.011228.20912.00000228.00000
HydrogenH171.00817.1361.0078317.13311
NitrogenN714.00798.04914.0030798.02149
OxygenO715.999111.99315.99491111.96437
Total 455.387 g/mol 455.11897 Da

Note: The calculated monoisotopic mass of the neutral molecule is 455.11897 Da. During positive electrospray ionization (ESI+), the molecule gains a proton ( 1H+ , mass = 1.00728 Da), resulting in a theoretical precursor ion [M+H]+ at m/z 456.12625 .

Experimental Validation: LC-HRMS Methodology

Theoretical calculations must be empirically validated using a self-validating analytical system. The following protocol details the Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow designed to detect and verify the molecular weight of 9-Oxofolic acid within a degraded API sample.

Causality in Method Design:
  • Mobile Phase Selection: 0.1% Formic acid is explicitly selected to serve a dual purpose. Chromatographically, it suppresses the ionization of residual silanols on the C18 stationary phase, preventing peak tailing. Spectrometrically, it provides an abundant proton source to drive the formation of the [M+H]+ precursor ion in the ESI+ source.

  • Mass Accuracy Threshold: A mass extraction window of <5 ppm is utilized. This tight tolerance acts as a self-validating check; only a molecule with the exact elemental composition of C19​H17​N7​O7​ will register a signal, eliminating isobaric false positives.

LCHRMS_Workflow S1 1. Sample Preparation 0.1 mg/mL in H2O:MeCN (90:10) S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI+ Ionization Promoted by 0.1% Formic Acid S2->S3 S4 4. HRMS Detection Orbitrap / TOF Mass Analyzer S3->S4 S5 5. Data Processing Extract m/z 456.1262 (<5 ppm error) S4->S5

Fig 2: Step-by-step LC-HRMS workflow for the analytical verification of 9-Oxofolic acid.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the folic acid API (subjected to forced degradation via 3% H2​O2​ for 24 hours to enrich the 9-oxo impurity).

  • Dissolve in 100 mL of Diluent (Water:Acetonitrile 90:10 v/v containing 0.1% Formic Acid) to achieve a nominal concentration of 0.1 mg/mL.

  • Sonicate for 10 minutes at room temperature and filter the solution through a 0.22 µm PTFE syringe filter into an amber LC vial (to prevent further photo-degradation).

Step 2: Chromatographic Separation (UHPLC)

  • Column: Install a sub-2-micron C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) to ensure high peak capacity.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: Initiate at 5% B, hold for 1 minute, ramp linearly to 60% B over 10 minutes, then flush at 95% B for 2 minutes.

  • Flow Rate & Injection: Set flow rate to 0.3 mL/min. Inject 2 µL of the prepared sample.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Ionization Mode: Configure the source for Electrospray Ionization Positive (ESI+).

  • Source Parameters: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 800 L/hr.

  • Acquisition: Scan across a mass range of m/z 100 to 1000 using a resolution setting of at least 70,000 (FWHM at m/z 200).

Step 4: Data Processing & Verification

  • Generate an Extracted Ion Chromatogram (XIC) for the theoretical [M+H]+ ion at m/z 456.1262 .

  • Calculate the mass error: Mass Error (ppm)=Theoretical Mass∣Observed Mass−Theoretical Mass∣​×106 . The system validates the presence of 9-Oxofolic acid if the error is ≤5 ppm .

  • Compare the observed isotopic distribution (M+1, M+2 peaks due to 13C and 15N natural abundances) against the simulated theoretical spectra for C19​H18​N7​O7+​ .

Implications for Drug Development

The precise molecular weight determination of 9-Oxofolic acid is not merely an academic exercise; it has profound regulatory implications. Under ICH Q3A(R2) and Q3B(R2) guidelines, degradation products exceeding the qualification threshold must be structurally elucidated and monitored[2]. Because 9-Oxofolic acid structurally mimics the parent drug but lacks the requisite biological activity (due to the rigidification of the C9-N10 bond axis altering its binding affinity to dihydrofolate reductase), its accurate quantification via mass-verified LC-MS/MS is critical for establishing the shelf-life and efficacy profile of folate-based therapeutics.

References

  • Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin. Journal of Organic Chemistry (ACS Publications). URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: Sourcing, Preparation, and Analytical Validation of 9-Oxofolic Acid Standards

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Protocol & Application Guide Mechanistic Origin & Regulatory Significance Folic acid (Vitamin B9...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Technical Protocol & Application Guide

Mechanistic Origin & Regulatory Significance

Folic acid (Vitamin B9) is a vital active pharmaceutical ingredient (API) but is notoriously susceptible to environmental stressors, particularly reactive oxygen species (ROS) and UV photolysis. The structural weak point of folic acid is the C9 methylene bridge, which connects the pteridine core to the p-aminobenzoylglutamate (pABG) moiety. Oxidative attack at this position yields 9-oxofolic acid (CAS: 39707-61-4), a primary degradation product[1].

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity in a new drug substance exceeding the reporting threshold (typically 0.05%) must be identified, quantified, and controlled[2]. Monitoring 9-oxofolic acid is not just a regulatory checkbox; it is a direct diagnostic indicator of oxidative stress within the API batch or final formulation.

Pathway FA Folic Acid (API) Stress Oxidative Stress (ROS / UV Light) FA->Stress OxoFA 9-Oxofolic Acid (Target Impurity) Stress->OxoFA Oxidation at C9 (-2H, +O) Cleavage Cleavage Products (Pterins + pABG) OxoFA->Cleavage Prolonged Exposure

Folic acid degradation pathway yielding 9-oxofolic acid and cleavage products.

Sourcing and Procurement Strategies

Establishing a robust quality control framework requires high-purity analytical standards. Researchers have two primary avenues for sourcing 9-oxofolic acid: commercial procurement or de novo synthesis.

For GMP-compliant analytical workflows, commercial reference standards accompanied by a certified Certificate of Analysis (CoA) are mandatory to ensure traceability. Vendors such as LGC Standards and Chemicea Pharmaceuticals supply this impurity[1][3].

Alternatively, for early-stage R&D or bulk spiking studies, the compound can be synthesized. The foundational method described by Nair and Baugh involves the simultaneous protection, solubilization, and mixed anhydride formation of a pteridine-6-carboxylic acid using trifluoroacetic anhydride, followed by coupling to the glutamate moiety[4].

Table 1: Sourcing Comparison for 9-Oxofolic Acid
Sourcing MethodVendor / SourceProduct ReferencePurity / YieldScientific Rationale & Notes
Commercial Standard LGC Standards (TRC)TRC-O856850>95% (HPLC)Certified reference material; provides the traceability required for ICH Q3A compliance[1].
Commercial Standard Chemicea PharmaCP-F5054Custom SynthesisHighly useful for bulk impurity spiking studies during forced degradation method development[3].
De Novo Synthesis Nair & Baugh ProtocolJ. Org. Chem. 1973~45-60% YieldRequires trifluoroacetic anhydride activation to overcome the extreme insolubility of the pteridine precursor[5].

Preparation of Analytical Standards: A Self-Validating Protocol

The physical chemistry of 9-oxofolic acid dictates its handling. The rigid planar structure and extensive intermolecular hydrogen-bonding network render it highly insoluble in neutral or acidic aqueous media. While dilute bases (e.g., 0.1 M NaOH) can solubilize the compound via deprotonation, prolonged exposure to high pH accelerates the hydrolysis of the amide linkage . Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the superior solvent for primary stock solutions, ensuring long-term thermodynamic stability.

Step-by-Step Methodology
  • Gravimetric Preparation (Light-Protected):

    • Action: Weigh exactly 1.00 mg of 9-oxofolic acid using a microbalance inside a humidity-controlled environment. Transfer to an amber volumetric flask.

    • Causality: 9-oxofolic acid retains the extreme photosensitivity of its parent molecule. Ambient laboratory lighting can induce further photolytic cleavage into pterin-6-carboxylic acid and pABG.

  • Primary Stock Dissolution (1.0 mg/mL):

    • Action: Add 1.0 mL of 100% LC-MS grade anhydrous DMSO. Vortex gently until complete dissolution is achieved.

    • Causality: DMSO acts as an aprotic hydrogen-bond acceptor, disrupting the crystalline lattice of the standard without subjecting the amide bonds to base-catalyzed hydrolysis.

  • Working Aliquot Dilution (10 µg/mL):

    • Action: Dilute the primary stock 1:100 using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: This specific diluent matches the initial gradient conditions of standard LC-MS methods. This prevents solvent-front distortion (the "peak breakthrough" effect) during injection, while the formic acid maintains the analyte in a fully protonated state for positive Electrospray Ionization (ESI).

  • Cryogenic Storage & Argon Purge:

    • Action: Aliquot the working solution into single-use amber LC vials. Gently purge the headspace of each vial with Argon gas before capping. Store at -20°C.

    • Causality: Argon is heavier than air and displaces ambient oxygen, halting auto-oxidation. Single-use aliquots prevent freeze-thaw cycles that cause solute precipitation and concentration gradients.

Workflow Weigh 1. Microbalance Weighing (Amber Flask, Argon Purge) Dissolve 2. Primary Stock (1.0 mg/mL) (100% LC-MS Grade DMSO) Weigh->Dissolve Prevents photo-oxidation Dilute 3. Working Aliquots (50:50 MeOH:H2O + 0.1% FA) Dissolve->Dilute Avoids base-catalyzed hydrolysis Store 4. Cryogenic Storage (-20°C, Light Protected) Dilute->Store Aliquoting prevents freeze-thaw Validate 5. LC-MS/MS Validation (System Suitability & Purity) Dilute->Validate Self-validating QC step

Workflow for the preparation, storage, and validation of 9-oxofolic acid standards.

Analytical Validation (LC-MS/MS)

A protocol is only as trustworthy as its validation. Before utilizing the 9-oxofolic acid standard for API batch testing, a System Suitability Test (SST) must be executed to verify the standard's integrity. The mass shift from folic acid (MW 441.4) to 9-oxofolic acid (MW 455.4) is exactly +14 Da, corresponding to the replacement of two hydrogen atoms with an oxygen atom at the C9 position.

Table 2: LC-MS/MS Parameters for 9-Oxofolic Acid Validation
ParameterSetting / ValueScientific Rationale
Column C18 (100 x 2.1 mm, 1.7 µm)The hydrophobic stationary phase effectively retains and resolves polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidProvides abundant protons to drive positive ESI ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the rigid planar structure sharply, minimizing peak tailing.
Precursor Ion (Q1) m/z 456.4 [M+H]⁺Reflects the +14 Da mass shift from the unoxidized Folic Acid precursor (m/z 442.4).
Product Ions (Q3) m/z 309.1, 178.1Diagnostic collision-induced dissociation (CID) fragments representing the pterin and pABG moieties.
Ionization Mode ESI PositiveThe secondary and tertiary amine groups on the pteridine ring readily accept protons.

Self-Validation Check: The standard is considered valid for use only if the LC-MS/MS chromatogram shows a signal-to-noise ratio (S/N) > 100 for m/z 456.4, and strictly lacks signals at m/z 442.4 (indicating no unoxidized folic acid contamination) and m/z 178.1 in the Q1 full scan (indicating no degradation of the standard itself during storage).

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin Source: The Journal of Organic Chemistry (M. G. Nair, Charles M. Baugh; 1973) URL:[Link]

Sources

Application

Application Note: Investigating 9-Oxofolic Acid as a Biomarker of Folate Oxidation Status

Executive Summary & Rationale Folate (Vitamin B9) is a critical cofactor in one-carbon metabolism, essential for DNA synthesis, repair, and epigenetic methylation. However, the systemic folate pool is highly susceptible...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Folate (Vitamin B9) is a critical cofactor in one-carbon metabolism, essential for DNA synthesis, repair, and epigenetic methylation. However, the systemic folate pool is highly susceptible to oxidative degradation. 9-Oxofolic acid (CAS 39707-61-4) has recently emerged not just as a pharmaceutical impurity, but as a specific oxidative degradation product of folic acid in biological systems ()[1].

Quantifying 9-oxofolic acid in biological matrices (such as plasma or urine) provides a direct, quantifiable readout of oxidative stress exerted on the folate pool. This application note outlines the mechanistic rationale and a self-validating LC-MS/MS protocol designed for drug development professionals and researchers investigating 9-oxofolic acid as a biomarker for un-metabolized folic acid (UMFA) clearance and systemic oxidative stress.

Mechanistic Causality: The Formation of 9-Oxofolic Acid

To utilize a molecule as a biomarker, its origin must be mechanistically understood. Folic acid consists of a pteridine ring linked to a p-aminobenzoylglutamate (pABG) moiety via a flexible C9-N10 secondary amine linkage.

Under conditions of elevated reactive oxygen species (ROS) or UV exposure, the C9 methylene bridge undergoes targeted oxidation ()[2]. This oxidation converts the amine linkage into a rigid amide linkage, forming 9-oxofolic acid. This structural alteration is profound: it abolishes the molecule's ability to act as a one-carbon donor, effectively neutralizing its biological activity and marking it for excretion. Recent high-resolution mass spectrometric (HRMS) analyses have characterized this specific transformation, confirming its utility as a stable degradation marker ()[3].

Pathway FA Folic Acid (Active Amine Linkage) OxFA 9-Oxofolic Acid (Inactive Amide Linkage) FA->OxFA Oxidation at C9 (In vivo or Ex vivo) ROS Reactive Oxygen Species (Oxidative Stress) ROS->FA Catalyzes

Folic acid oxidation pathway yielding 9-oxofolic acid under oxidative stress.

Analytical Challenges and Protocol Design

The primary analytical challenge in quantifying 9-oxofolic acid is preventing ex vivo oxidation of endogenous folic acid during sample preparation. If ambient oxygen or light oxidizes folic acid in the tube, the resulting 9-oxofolic acid levels will yield false positives, destroying the trustworthiness of the biomarker data.

To ensure a self-validating system , this protocol integrates two critical fail-safes:

  • Antioxidant Quenching: Ascorbic acid is added immediately upon sample collection to quench ROS and halt ex vivo oxidation.

  • Isotope Dilution: A stable isotope-labeled internal standard, Folic acid-d4 ()[4], is spiked into the sample prior to extraction. This monitors extraction recovery and corrects for matrix-induced ion suppression in the MS source.

Step-by-Step Methodology

Workflow S1 1. Sample Collection (Plasma + Ascorbic Acid) S2 2. Internal Standard Addition (Folic Acid-d4) S1->S2 S3 3. Protein Precipitation (Cold MeOH + 0.1% FA) S2->S3 S4 4. Solid Phase Extraction (Oasis HLB) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5 S6 6. Data Validation (Recovery & Matrix Check) S5->S6

Step-by-step self-validating workflow for 9-oxofolic acid LC-MS/MS quantification.

Reagents and Materials
  • Reference Standards: 9-Oxofolic acid ()[5] and Folic acid-d4 (Internal Standard).

  • Quenching Buffer: 10% Ascorbic acid in LC-MS grade water (prepared fresh).

  • SPE Cartridges: Oasis HLB (30 mg, 1 cc).

Sample Preparation (Self-Validating Extraction)
  • Quenching: Aliquot 200 µL of human plasma into a light-protected microcentrifuge tube. Immediately add 20 µL of 10% ascorbic acid.

    • Causality: Folic acid rapidly oxidizes to 9-oxofolic acid in ambient air; ascorbic acid maintains the true in vivo ratio of the biomarker.

  • Internal Standard Addition: Spike 10 µL of Folic acid-d4 (100 ng/mL).

    • Causality: Adding the IS before precipitation ensures that any physical losses during extraction are mathematically normalized during data processing.

  • Protein Precipitation: Add 600 µL of cold methanol containing 0.1% formic acid. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition the HLB cartridge with 1 mL Methanol, followed by 1 mL Water.

    • Load the supernatant from step 3.

    • Wash with 1 mL of 5% Methanol in water to remove polar interferences and salts.

    • Elute with 1 mL of 2% Ammonium Hydroxide in Methanol.

    • Causality: 9-Oxofolic acid contains multiple carboxyl groups (glutamate moiety). Under acidic conditions (0.1% FA), they are protonated and heavily retained on the reversed-phase sorbent. Under basic conditions (NH₄OH), they deprotonate, becoming highly soluble in the organic eluent for maximum recovery.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Parameters

Table 1: LC Gradient Conditions Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) at 40°C.

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in Acetonitrile)
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955

Table 2: MS/MS MRM Parameters (Positive Electrospray Ionization)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
9-Oxofolic Acid (Quantifier) 456.1267.12560
9-Oxofolic Acid (Qualifier) 456.1120.04060
Folic Acid 442.1295.12055
Folic Acid-d4 (IS) 446.1295.12055

Data Interpretation & Quality Control

A run is only considered valid if the absolute peak area of the Folic acid-d4 internal standard remains within ±15% of the mean IS area across all calibration standards. A sudden drop in IS area indicates severe matrix suppression, requiring further sample dilution. The ratio of 9-oxofolic acid to native folic acid can subsequently be calculated to generate an "Oxidative Folate Index," providing a normalized biomarker readout independent of the patient's total dietary folate intake.

References

  • Detection, Isolation and Characterization of a Novel Impurity - Zhejiang University. Available at: [Link]

  • 9-Oxo Folic acid - Axios Research - Axios Research. Available at: [Link]

  • Folic Acid-d4 - CAS - 171777-72-3 - Axios Research. Available at: [Link]

Sources

Method

Application Note: Sample Preparation and LC-MS/MS Extraction Protocols for 9-Oxofolic Acid

Introduction & Mechanistic Rationale 9-Oxofolic acid is a fully characterized oxidative degradant and pharmacopeial impurity of Folic Acid[1]. In pharmaceutical manufacturing, stability testing, and clinical pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

9-Oxofolic acid is a fully characterized oxidative degradant and pharmacopeial impurity of Folic Acid[1]. In pharmaceutical manufacturing, stability testing, and clinical pharmacokinetics, monitoring 9-oxofolic acid is critical for establishing the purity and viability of folate-based Active Pharmaceutical Ingredients (APIs)[2]. With a molecular formula of C₁₉H₁₇N₇O₇ and a molecular weight of 455.38 g/mol [3], this compound exhibits high polarity and extreme susceptibility to further photo-degradation.

Causality in Experimental Design: The extraction of oxidized pteridine derivatives from complex matrices (e.g., plasma, serum, or formulated drug products) is notoriously challenging due to protein binding and artifactual oxidation.

  • Antioxidant Protection: Ascorbic acid must be added immediately upon sample collection. This prevents the ex vivo oxidation of residual folic acid into 9-oxofolic acid during sample handling, which would otherwise produce false-positive impurity spikes.

  • Actinic Light Protection: Pteridines undergo rapid photolytic cleavage. All extractions must be performed under amber lighting or using actinic-shielded glassware to maintain the structural integrity of the analyte.

  • Protein Disruption: Folates bind strongly to human serum albumin (HSA) and folate-binding proteins (FBP). We utilize 1% formic acid in acetonitrile (ACN) to simultaneously denature these proteins and protonate the glutamate moiety of 9-oxofolic acid, enhancing its solubility in the organic crash solvent.

Degradation Pathway & Workflow Visualization

Pathway Folic Folic Acid (API) Stable under optimal conditions Oxidation Oxidative Stress / UV Light (Catalyst) Folic->Oxidation Oxo 9-Oxofolic Acid (Degradant / Impurity) Oxidation->Oxo Cleavage Pteridine + p-Aminobenzoylglutamate (Further Cleavage) Oxo->Cleavage

Oxidative degradation pathway of Folic Acid yielding 9-Oxofolic acid and subsequent cleavage.

Workflow N1 Sample Collection (Amber tubes, 1% Ascorbic Acid) N2 Protein Precipitation (1% Formic Acid in Acetonitrile) N1->N2 N3 Centrifugation (14,000 x g, 4°C, 10 min) N2->N3 N4 Solid Phase Extraction (HLB) (Condition -> Load -> Wash -> Elute) N3->N4 N5 Evaporation & Reconstitution (0.1% FA in Water) N4->N5 N6 LC-MS/MS Analysis (MRM Mode) N5->N6

Workflow for the extraction and purification of 9-Oxofolic acid prior to LC-MS/MS analysis.

Quantitative Data & Analytical Parameters

To ensure robust quantification, isotopic dilution is recommended using Folic Acid-d4 (CAS 171777-72-3) as an internal standard[4]. This stable isotope mimics the extraction recovery and matrix ionization effects of the target analyte, ensuring data reliability.

Table 1: Physicochemical & Mass Spectrometry Parameters

CompoundCAS NumberMolecular WeightPrecursor Ion (m/z)[M+H]⁺Product Ion (m/z)Collision Energy (eV)
9-Oxofolic Acid39707-61-4455.38456.1309.125
Folic Acid-d4 (IS)171777-72-3445.48446.2299.122

Table 2: LC Gradient Elution Profile Column: C18 (2.1 x 100 mm, 1.7 µm); Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.3955
1.00.3955
4.00.31090
5.50.31090
5.60.3955
8.00.3955

Step-by-Step Extraction Protocol

Critical Warning: All steps must be performed under amber light to prevent photolytic degradation of the pteridine ring.

Step 1: Reagent Preparation

  • Extraction Buffer: Prepare 1% (v/v) Formic Acid in LC-MS grade Acetonitrile.

  • Antioxidant Solution: Dissolve 100 mg/mL Ascorbic Acid in MS-grade water (must be prepared fresh daily).

  • Internal Standard (IS) Working Solution: Prepare 100 ng/mL Folic Acid-d4 in 50% Methanol.

Step 2: Sample Aliquoting & Protein Precipitation

  • Transfer 200 µL of plasma, serum, or dissolved API matrix into a 1.5 mL low-bind Eppendorf tube.

  • Add 20 µL of Antioxidant Solution to prevent ex vivo oxidation. Vortex for 5 seconds.

  • Add 20 µL of the IS Working Solution.

  • Add 600 µL of cold Extraction Buffer (1% FA in ACN) to precipitate proteins and release bound folates.

  • Vortex vigorously for 2 minutes to ensure complete protein disruption.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 3: Solid Phase Extraction (SPE) Cleanup Rationale: Direct injection of the supernatant causes severe ion suppression in the ESI source. A polymeric reversed-phase (HLB) SPE cartridge selectively removes phospholipids and salts.

  • Condition: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the HLB cartridge (30 mg/1 mL).

  • Load: Dilute the supernatant from Step 2 with 600 µL of water (to reduce the organic content and promote retention) and load onto the cartridge.

  • Wash: Pass 1 mL of 5% Methanol in Water to elute polar interferences without desorbing the analyte.

  • Elute: Elute the 9-Oxofolic acid and IS with 1 mL of 2% Ammoniated Methanol.

    • Causality: The basic pH ensures the glutamate carboxyl groups are fully deprotonated, breaking any secondary hydrogen-bonding interactions with the sorbent and ensuring sharp elution bands.

Step 4: Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B).

  • Transfer to an amber autosampler vial with a glass insert for LC-MS/MS analysis.

Trustworthiness: The Self-Validating QC System

To ensure the protocol operates as a self-validating system, every extraction batch must include the following controls to continuously monitor method integrity:

  • Pre-Extraction Spike (QC Samples): Known concentrations of 9-Oxofolic acid reference standard[1] are spiked into a blank matrix before Step 2. Comparing the final peak area to a neat standard calculates the Total Recovery .

  • Post-Extraction Spike: Blank matrix is extracted completely through Step 4, and the resulting residue is spiked with the reference standard. Comparing this peak area to a neat standard calculates the Matrix Effect (Ion Suppression/Enhancement) .

  • System Suitability Flag: If the ratio of the Pre-Extraction Spike to the Post-Extraction Spike falls below 80%, the system automatically flags matrix interference. This dictates that the HLB wash step must be optimized or the sample must be further diluted prior to loading.

References

  • Axios Research. "9-Oxo Folic acid - Axios Research". Axios Research.[Link]

  • Axios Research. "Folic Acid-d4 - CAS - 171777-72-3 | Axios Research". Axios Research. [Link]

  • Safic Alcan Italy. "9-OXO FOLIC ACID - Safic Alcan Italy". Safic Alcan Italy. [Link]

Sources

Application

Application Notes and Protocols: The Role of 9-Oxofolic Acid in Nutritional Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the primary application of 9-Oxofolic acid in the field of nutritional research. Contrary to what i...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the primary application of 9-Oxofolic acid in the field of nutritional research. Contrary to what its name might imply, 9-Oxofolic acid is not utilized for its direct nutritional or biological effects. Instead, its critical role lies in ensuring the quality and integrity of folic acid, a cornerstone of nutritional science.

Introduction: 9-Oxofolic Acid - A Folic Acid Impurity and Analytical Standard

Folic acid, the synthetic form of vitamin B9, is a vital nutrient for numerous biological processes, including DNA synthesis, cell division, and amino acid metabolism.[1][2][3][4][5] Its deficiency is linked to severe health issues, most notably neural tube defects in newborns.[2][6] Given its widespread use in supplements and fortified foods, the purity and stability of folic acid are of paramount importance.

9-Oxofolic acid, with the CAS number 39707-61-4 and molecular formula C₁₉H₁₇N₇O₇, is recognized primarily as an impurity and a degradation product of folic acid.[7][8] Consequently, its most significant application in nutritional research is as a pharmaceutical reference standard .[7][9][10] This allows for the accurate identification and quantification of this impurity in raw materials and finished products containing folic acid, ensuring that the administered or consumed folic acid is of high purity and within safety limits.

Table 1: Chemical and Physical Properties of 9-Oxofolic Acid

PropertyValueSource
CAS Number 39707-61-4[7][8][11][12]
Molecular Formula C₁₉H₁₇N₇O₇[8][10][11]
Molecular Weight 455.38 g/mol [8][11]
Alternate Name N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid[11]
Primary Application Pharmaceutical Reference Standard / Working Standard[7][9][10]

The Causality Behind Monitoring 9-Oxofolic Acid in Nutritional Science

The presence of impurities in nutritional supplements can have significant implications. In the context of folic acid, the formation of degradation products like 9-Oxofolic acid can indicate:

  • Reduced Potency: The degradation of folic acid into 9-Oxofolic acid and other impurities leads to a lower concentration of the active compound, potentially rendering the supplement less effective.

  • Potential for Unforeseen Biological Effects: While there is limited public data on the specific biological activity of 9-Oxofolic acid, the presence of any impurity raises concerns about potential, uncharacterized biological effects.

  • Instability of the Formulation: Elevated levels of 9-Oxofolic acid can signal issues with the stability of the folic acid formulation, prompting investigation into storage conditions, excipients, and manufacturing processes.

Therefore, the accurate detection and quantification of 9-Oxofolic acid are not merely a quality control measure but a critical component of ensuring the validity and safety of nutritional research and interventions involving folic acid.

Experimental Protocols: Utilizing 9-Oxofolic Acid as a Reference Standard

The primary analytical technique for the quantification of folic acid and its impurities is High-Performance Liquid Chromatography (HPLC). The following protocol outlines the general steps for using 9-Oxofolic acid as a reference standard in an HPLC-based quality control assay.

Preparation of Standard Solutions

Objective: To prepare accurate concentrations of 9-Oxofolic acid and Folic Acid reference standards for calibration and system suitability testing.

Materials:

  • 9-Oxofolic Acid Reference Standard[7][9][10]

  • Folic Acid Reference Standard

  • HPLC-grade solvent (e.g., a mixture of a buffer and an organic solvent like acetonitrile or methanol)

  • Volumetric flasks

  • Analytical balance

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of 9-Oxofolic Acid Reference Standard and transfer it to a volumetric flask.

    • Dissolve the standard in the appropriate HPLC-grade solvent. Ensure complete dissolution, using sonication if necessary.

    • Dilute to the mark with the solvent to achieve a known stock concentration (e.g., 100 µg/mL).

    • Repeat the same procedure for the Folic Acid Reference Standard.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solutions to various known concentrations. These will be used to generate a calibration curve.

    • For system suitability, a mixed standard solution containing both Folic Acid and 9-Oxofolic acid at a known concentration can be prepared.

Sample Preparation

Objective: To extract folic acid and any potential 9-Oxofolic acid impurity from the sample matrix (e.g., supplement tablet, fortified food).

Protocol:

  • Accurately weigh a portion of the homogenized sample.

  • Extract the analytes using a suitable solvent system. This may involve sonication, shaking, and centrifugation.

  • Filter the extract through a 0.45 µm filter to remove particulate matter before injecting it into the HPLC system.

HPLC Method and Analysis

Objective: To separate and quantify folic acid and 9-Oxofolic acid in the prepared sample.

Typical HPLC Parameters (example):

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV detector at a specific wavelength (e.g., 280 nm)
Column Temperature 30 °C

Analysis:

  • Inject the prepared standard solutions to establish a calibration curve for both folic acid and 9-Oxofolic acid.

  • Inject the prepared sample solution.

  • Identify the peaks corresponding to folic acid and 9-Oxofolic acid based on their retention times compared to the standards.

  • Quantify the amount of 9-Oxofolic acid in the sample using the calibration curve.

Visualization of the Quality Control Workflow

The following diagram illustrates the central role of 9-Oxofolic acid as a reference standard in the quality control workflow for folic acid-containing products used in nutritional research.

QC_Workflow cluster_0 Reference Standards cluster_1 Sample Under Investigation cluster_2 Analytical Process cluster_3 Outcome Folic_Acid_Std Folic Acid Reference Standard Preparation Standard & Sample Preparation Folic_Acid_Std->Preparation Oxo_Folic_Acid_Std 9-Oxofolic Acid Reference Standard Oxo_Folic_Acid_Std->Preparation Sample Folic Acid Supplement or Fortified Food Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Quantification Quantification HPLC->Quantification Result Purity Assessment: Folic Acid Potency & 9-Oxofolic Acid Level Quantification->Result

Caption: Quality control workflow for folic acid analysis.

Signaling the Importance of Purity in Nutritional Research

The following diagram illustrates the logical relationship between the purity of folic acid and the integrity of nutritional research outcomes.

Research_Integrity cluster_0 Foundation cluster_1 Process cluster_2 Outcome cluster_3 Impact High_Purity_FA High-Purity Folic Acid (Low 9-Oxofolic Acid) Accurate_Dosing Accurate Dosing in Nutritional Studies High_Purity_FA->Accurate_Dosing Reliable_Data Reliable & Reproducible Research Data Accurate_Dosing->Reliable_Data Valid_Conclusions Valid Scientific Conclusions on Folate's Role Reliable_Data->Valid_Conclusions

Caption: Impact of Folic Acid purity on research.

Conclusion and Future Perspectives

While 9-Oxofolic acid does not have a direct application as a bioactive compound in nutritional research, its role as a reference standard is indispensable. The ability to accurately identify and quantify this impurity is fundamental to ensuring the quality, safety, and efficacy of folic acid used in supplements, fortified foods, and clinical trials. As analytical techniques become more sensitive, the characterization and monitoring of such impurities will continue to be a critical aspect of rigorous nutritional science. Future research may focus on the potential biological effects of 9-Oxofolic acid, if any, to further inform safety and regulatory standards.

References

  • Safic-Alcan. 9-OXO FOLIC ACID. [Link]

  • Pharmaffiliates. 9-Oxofolic Acid. [Link]

  • Axios Research. 9-Oxo Folic acid. [Link]

  • Pharmaffiliates. folic acid and its Impurities. [Link]

  • ResearchGate. A New Technique to Prepare 9-Oxofluorene-2Carboxylic Acid. [Link]

  • Hindawi. Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. [Link]

  • Kelly, K. B., Kennelly, J. P., Ordonez, M., Nelson, R., Ly, K., Stabler, S. P., Gomez-Muñoz, A., Field, C. J., & Jacobs, R. L. (2016). Excess Folic Acid Increases Lipid Storage, Weight Gain, and Adipose Tissue Inflammation in High Fat Diet-Fed Rats. Nutrients, 8(10), 594. [Link]

  • Crider, K. S., Yang, T. P., Berry, R. J., & Bailey, L. B. (2012). Folate and DNA methylation: a review of molecular mechanisms and the evidence for folate's role. Advances in nutrition (Bethesda, Md.), 3(1), 21–38. [Link]

  • Carboni, L. (2022). Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health. Integrative medicine (Encinitas, Calif.), 21(3), 20–26. [Link]

  • Tsang, B. L., Devine, O. J., Cordero, A. M., Pfeiffer, C. M., Yetley, E. A., Picciano, M. F., ... & Crider, K. S. (2015). Assessing the association between the dose of folic acid and the risk of specific birth defects: a case-control study. The American journal of clinical nutrition, 101(6), 1272–1280. [Link]

  • PubMed. Excess Folic Acid Increases Lipid Storage, Weight Gain, and Adipose Tissue Inflammation in High Fat Diet-Fed Rats. [Link]

  • ClinPGx. folic acid. [Link]

  • University of Waterloo. Folic Acid (B9) - Structure. [Link]

  • YouTube. Vitamin B9--Folate vs Folic Acid. [Link]

  • Medical University of Bialystok. The Role of Folic Acid and Its Derivatives in Reproductive Health. [Link]

  • Healthline. Folic Acid vs. Folate — What's the Difference?. [Link]

  • PubMed. Metabolomic Effects of Folic Acid Supplementation in Adults: Evidence from the FACT Trial. [Link]

  • Linus Pauling Institute. Folate. [Link]

  • Centers for Disease Control and Prevention. Folic Acid: Facts for Clinicians. [Link]

  • Examine.com. Folic Acid (Vitamin B9) benefits, dosage, and side effects. [Link]

  • Oxford Vitality. Folic Acid | The 9th B-Vitamin. [Link]

  • ResearchGate. The Synthesis of Folic Acid, Multiply Labelled with Stable Isotopes, for Bio-Availability Studies in Human Nutrition. [Link]

  • Harvard T.H. Chan School of Public Health. Folate (Folic Acid) - Vitamin B9. [Link]

  • PubChem. Folic Acid. [Link]

  • ChemAnalyst. The Making of Folic Acid: Understanding the Vitamin B9 Production Process. [Link]

  • PubMed. Synthesis and biological activity of novel folic acid analogues: pteroyl-S-alkylhomocysteine sulfoximines. [Link]

  • PubMed. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. [Link]

  • WebMD. Folic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Wikipedia. Folate. [Link]

Sources

Method

Application Note: Chromatographic Resolution of 9-Oxofolic Acid from Folic Acid Isomers

Executive Summary The quantification of folic acid (Vitamin B9) and its related impurities is a critical quality attribute in pharmaceutical manufacturing and stability testing. Among its degradation products, 9-Oxofolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of folic acid (Vitamin B9) and its related impurities is a critical quality attribute in pharmaceutical manufacturing and stability testing. Among its degradation products, 9-Oxofolic acid presents a unique analytical challenge due to its structural homology with the parent active pharmaceutical ingredient (API). This application note details the mechanistic rationale and a step-by-step, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to achieve baseline resolution ( Rs​>2.0 ) between folic acid, 9-oxofolic acid, and other hydrolytic byproducts.

Mechanistic Background & Analytical Challenges

Folic acid is highly susceptible to oxidative and hydrolytic degradation under environmental stress (light, heat, and acidic/alkaline conditions). 9-Oxofolic acid (CAS 39707-61-4) is a primary oxidative impurity formed when the methylene bridge at the C9 position of the pteridine-p-aminobenzoic acid structure is oxidized to a ketone[1].

The Causality of Co-Elution

Achieving chromatographic resolution between folic acid and 9-oxofolic acid is notoriously difficult. The addition of the oxo group at C9 only marginally alters the molecule's overall hydrophobic surface area. Both molecules possess a highly polar glutamate tail and a heterocyclic pteridine ring. On standard reversed-phase columns under generic gradient conditions, the dipole moment shift induced by the C9 ketone is often insufficient to overcome the dominant retention mechanism dictated by the rest of the molecule, leading to severe co-elution.

To resolve these isomers, the chromatographic system must exploit subtle differences in their ionization states. The pKa values of the α -carboxyl and γ -carboxyl groups of the glutamate moiety are approximately 3.5 and 4.8, respectively. By strictly controlling the mobile phase pH to exactly 4.0, the analytes are maintained in a partially ionized state[2]. This specific pH window amplifies the electronic effects induced by the C9 ketone on the adjacent pteridine ring, selectively altering the retention factor ( k′ ) of 9-oxofolic acid relative to folic acid.

Chromatographic Strategy & Rationale

  • Stationary Phase Selection: An octadecylsilane (C18) column with a high carbon load and exhaustive end-capping (e.g., Inertsil ODS-3) is mandatory[3]. Unreacted residual silanols on the silica support will engage in secondary ion-exchange interactions with the secondary amines of the pteridine ring, causing severe peak tailing that obliterates the resolution between closely eluting isomers.

  • Mobile Phase pH Control: A phosphate buffer adjusted to pH 4.0 ± 0.05 is utilized[2]. Phosphate provides excellent buffering capacity at this pH, ensuring that the ionization state of the analytes remains constant throughout the gradient run, preventing retention time drift.

  • Gradient Elution Kinetics: Folic acid impurities span a wide polarity range—from highly polar hydrolytic products like p-aminobenzoic acid (PABA) to less polar oxidative products. A gradient utilizing methanol (MeOH) ensures sharp peak shapes for late-eluting impurities and minimizes the overall run time while maintaining critical pair resolution[4].

Mandatory Visualization: Method Logic

ResolutionLogic A Sample Matrix: Folic Acid + 9-Oxofolic Acid B Stationary Phase: End-capped C18 (250 x 4.6 mm) A->B C Mobile Phase pH 4.0: Modulates Ionization State A->C D Gradient Elution (MeOH): Optimizes Elution Kinetics B->D C->D E Baseline Resolution (Rs > 2.0): Accurate Quantification D->E

Logical workflow of chromatographic parameters driving the baseline resolution of 9-oxofolic acid.

Experimental Protocol

Reagents and Materials
  • Folic Acid Reference Standard (API)

  • 9-Oxofolic Acid Reference Standard (Impurity)

  • Potassium dihydrogen phosphate ( KH2​PO4​ ), HPLC Grade

  • Phosphoric acid ( H3​PO4​ ), 85% AR Grade

  • Methanol (MeOH) , HPLC Grade

  • Ultra-pure water (18.2 MΩ·cm)

Step-by-Step Preparation

Step 1: Mobile Phase A (Buffer Preparation)

  • Accurately weigh 6.8 g of KH2​PO4​ and dissolve in 1000 mL of ultra-pure water.

  • Adjust the pH to exactly 4.0 ± 0.05 using dilute phosphoric acid (10% v/v). Causality Note: Do not overshoot the pH and adjust back with base, as this increases the ionic strength unpredictably, which can shift retention times.

  • Filter the solution through a 0.45 µm hydrophilic PTFE membrane and degas via sonication for 10 minutes.

Step 2: Mobile Phase B

  • Use 100% HPLC-grade Methanol. Degas prior to use.

Step 3: Diluent Preparation

  • Prepare a phosphate buffer adjusted to pH 6.4. Causality Note: Folic acid is practically insoluble in highly acidic media or pure organic solvents. A pH 6.4 buffer ensures complete dissolution of the API and impurities without inducing rapid degradation during sample sequence execution.

Step 4: Resolution Mixture Preparation

  • Weigh 10.0 mg of Folic Acid standard into a 100 mL volumetric flask.

  • Add 50 mL of Diluent and sonicate until dissolved.

  • Spike the solution with 1.0 mL of a 0.1 mg/mL stock solution of 9-Oxofolic acid.

  • Make up to volume with Diluent.

Chromatographic Conditions
ParameterSpecification
Column Inertsil ODS-3, 250 mm × 4.6 mm, 5 µm (or equivalent end-capped C18)
Column Temperature 30 °C ± 1 °C
Flow Rate 1.0 mL/min
Detection Wavelength UV at 280 nm
Injection Volume 10 µL
Autosampler Temp 4 °C (To prevent sample degradation)
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold to focus polar impurities
15.07525Linear gradient to elute Folic Acid
25.04060Steep gradient to elute 9-Oxofolic acid
30.04060Isocratic wash for strongly retained compounds
32.09010Return to initial conditions
40.09010Column re-equilibration

System Suitability & Self-Validation Criteria

To ensure the method is a self-validating system, the following system suitability criteria must be met before proceeding with sample analysis. These parameters guarantee that the thermodynamic and kinetic efficiency of the column is sufficient for the separation.

ParameterTarget AnalyteAcceptance CriteriaRationale
Resolution ( Rs​ ) Folic Acid & 9-Oxofolic Acid ≥2.0 Ensures baseline separation for accurate integration.
Tailing Factor ( Tf​ ) Folic Acid ≤1.5 Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) Folic Acid ≥5000 Validates column packing efficiency and kinetics.
% RSD of Area Folic Acid (n=5) ≤2.0% Verifies injection precision and system stability.
Expected Relative Retention Times (RRT)
CompoundApproximate RT (min)RRT
p-Aminobenzoic acid (PABA)8.50.47
Folic Acid (API)18.21.00
9-Oxofolic Acid22.41.23

Troubleshooting & Optimization Insights

  • Loss of Resolution ( Rs​<2.0 ): If the critical pair (Folic acid and 9-Oxofolic acid) begins to co-elute, verify the pH of Mobile Phase A. A drift of even 0.2 pH units can drastically alter the selectivity ( α ). Recalibrate the pH meter and prepare fresh buffer.

  • Peak Tailing ( Tf​>1.5 ): Tailing of the folic acid peak indicates degradation of the column's end-capping or an accumulation of strongly retained matrix components. Flush the column with 100% Methanol or replace the column.

  • Baseline Drift at 280 nm: A slight baseline drift is normal during a gradient utilizing methanol. If the drift interferes with the integration of 9-oxofolic acid, ensure that HPLC-grade methanol is used, as lower grades contain UV-absorbing impurities.

References

  • Macedonian Pharmaceutical Bulletin. A stability-indicating HPLC method for determination of folic acid and its related substances in tablets. Retrieved from:[Link]

  • National Institutes of Health (PMC). Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 9-Oxofolic Acid Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 9-Oxofolic acid (CAS 39707-61-4) handling and formulation. As a critical reference standard and active pharmaceutical ingredient (API) impurity, 9-Oxofolic acid shares the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 9-Oxofolic acid (CAS 39707-61-4) handling and formulation. As a critical reference standard and active pharmaceutical ingredient (API) impurity, 9-Oxofolic acid shares the complex thermodynamic and photochemical vulnerabilities of the broader folate family. This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to ensure the absolute integrity of your stock solutions.

Mechanistic Principles of Degradation

To prevent the degradation of 9-Oxofolic acid, researchers must address the specific chemical vulnerabilities of the pteridine ring and the p-aminobenzoic acid (PABA) moiety.

  • Auto-Photo-Catalytic Oxidation: Folic acid derivatives are highly susceptible to UV-A induced photodegradation in the presence of oxygen[1]. Excitation leads to an intramolecular photo-induced electron transfer, cleaving the molecule into p-aminobenzoylglutamic acid (pABGA) and a pterin derivative (such as 6-formylpterin)[1]. Crucially, as these pterin derivatives accumulate, they act as potent photosensitizers, driving an "auto-catalytic" loop that generates reactive oxygen species (ROS) like H₂O₂, which rapidly destroys the remaining intact API[1][2].

  • Hydrolytic Vulnerability: The amide linkages and the oxidized 9-position are susceptible to nucleophilic attack. In aqueous solutions, especially at pH extremes, the half-life of the molecule drops significantly, necessitating the use of strictly anhydrous organic solvents for long-term storage[3][4].

Pathway A 9-Oxofolic Acid (Intact API) C Intramolecular Electron Transfer A->C B UV-A Radiation & Oxygen (Environmental Triggers) B->C D Cleavage Products (pABGA + Pterin) C->D Photolysis E Photosensitizer Accumulation (Auto-catalytic Loop) D->E Pterin oxidation G Complete Degradation (Multiple HPLC Peaks) D->G E->A Sensitizes further degradation F Reactive Oxygen Species (H2O2 Generation) E->F F->G

Mechanistic pathway of auto-photo-catalytic degradation of folic acid derivatives under UV/O2 exposure.

Diagnostic Q&A (Troubleshooting FAQs)

Q: My 9-Oxofolic acid stock solution in DMSO turned yellow/brown and shows multiple peaks on HPLC. What happened? A: This is a hallmark of photo-oxidation and moisture contamination. If standard, non-anhydrous DMSO was used, absorbed ambient moisture facilitates hydrolysis[4]. Furthermore, if the solution was exposed to ambient light on the benchtop without inert gas purging, the auto-photo-catalytic cascade was triggered, cleaving the molecule into pABGA and pterin byproducts[1]. Always use anhydrous DMSO and amber vials.

Q: How should I prepare and store the stock solution to maximize its half-life? A: Dissolve the lyophilized powder in anhydrous DMSO (solubility is typically up to 20-25 mg/mL with sonication)[5][6]. Because oxygen is required for the photo-oxidation cascade, you must purge the solvent with an inert gas (Argon or Nitrogen) prior to dissolution[6]. Aliquot the solution to avoid freeze-thaw cycles and store at -80°C[7].

Q: Can I prepare my aqueous working solutions in advance and store them overnight at 4°C? A: No. Folic acid derivatives are sparingly soluble and highly unstable in aqueous buffers[6]. While they can be diluted from a DMSO stock into an aqueous buffer (e.g., PBS) for immediate use, aqueous solutions should never be stored for more than one day due to rapid degradation and precipitation[6].

Empirical Stability Matrices

To ensure experimental reproducibility, adhere strictly to the validated stability parameters outlined below.

Solvent SystemStorage TemperatureAtmospheric ConditionMaximum Stability PeriodCausality / Note
Anhydrous DMSO-80°CArgon/N₂ Purged6 MonthsSuppresses hydrolysis and thermal degradation[7].
Anhydrous DMSO-20°CArgon/N₂ Purged1 MonthAcceptable for short-term, frequent use[7].
Aqueous Buffer (pH 7.2)4°C or RTAmbient Air< 24 HoursRapid hydrolysis and precipitation occur[3][6].
Standard DMSORoom TempAmbient AirHours to DaysMoisture absorption drives rapid ester/amide hydrolysis[4].

Validated Methodologies: Self-Validating Stock Preparation

Do not rely on visual inspection alone to confirm stock integrity. The following protocol integrates a Quality Control (QC) feedback loop to ensure the stock solution is validated before long-term cryopreservation.

Materials Required:

  • 9-Oxofolic Acid lyophilized powder

  • Anhydrous DMSO (≤0.005% water content)

  • Argon or Nitrogen gas line

  • Amber glass HPLC vials

Step-by-Step Protocol:

  • Thermal Equilibration: Remove the lyophilized 9-Oxofolic acid from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 20 minutes. Causality: Prevents atmospheric condensation from introducing moisture into the hygroscopic powder.

  • Solvent Deoxygenation: Vigorously bubble Argon or Nitrogen gas through the anhydrous DMSO for 10 minutes. Causality: Displaces dissolved oxygen, neutralizing the primary requirement for the auto-photo-catalytic degradation loop[1][6].

  • Dissolution: Add the deoxygenated anhydrous DMSO to the powder to achieve a target concentration (e.g., 10 mg/mL). Gently vortex or sonicate in the dark until completely dissolved[5].

  • QC Validation (The Self-Validating Step): Immediately extract a 5 µL aliquot and dilute in mobile phase for HPLC-UV analysis. Monitor at λmax 283 nm[6]. Confirm the presence of a single sharp peak and the absence of early-eluting pterin cleavage products.

  • Aliquoting and Storage: Once baseline purity is confirmed, dispense the remaining solution into single-use amber vials, blanket the headspace with Argon, cap tightly, and immediately transfer to -80°C[7].

Workflow S1 Step 1: Lyophilized Powder Equilibrate to RT (20 min) S2 Step 2: Solvent Addition Add Anhydrous DMSO S1->S2 S3 Step 3: Deoxygenation Purge with Argon/N2 S2->S3 S4 Step 4: Aliquoting Dispense into Amber Vials S3->S4 QC QC Check: HPLC-UV at 283 nm Validate Baseline Purity S3->QC Aliquot for QC S5 Step 5: Storage Store at -80°C S4->S5 QC->S5 Pass

Self-validating experimental workflow for the preparation of stable 9-Oxofolic acid stock solutions.

References

  • Mechanism of photooxidation of folic acid sensitized by unconjugated pterins Source: SEDICI (Universidad Nacional de La Plata) URL:[Link]

  • Folic Acid as a Molecule Protecting Cells from the Negative Effects of Ultraviolet Radiation—An In Vitro Study Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Chromatographic Peak Shape for 9-Oxofolic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks related to the chromatographic behavior of complex vitamin derivatives. 9-Oxofolic acid (CAS 39707...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks related to the chromatographic behavior of complex vitamin derivatives. 9-Oxofolic acid (CAS 39707-61-4) is a primary oxidation product and a critical known impurity of folic acid[1].

Due to its complex molecular architecture—featuring a pteridine ring with an additional 9-oxo group, a p-aminobenzoic acid linker, and a glutamic acid tail—it presents unique chromatographic challenges. This guide is designed to move beyond basic troubleshooting by explaining the physicochemical causality behind peak distortion, allowing you to build a robust, self-validating analytical method.

Diagnostic Workflow for Peak Shape Anomalies

Before adjusting your instrument parameters, use the following logical workflow to isolate the root cause of your peak shape degradation.

G Start Observe 9-Oxofolic Acid Peak Shape Issue Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Fronting Peak Fronting (Split Peaks) Start->Fronting Broadening Peak Broadening (Low Efficiency) Start->Broadening Metal Metal Chelation? (Pteridine Ring) Tailing->Metal Silanol Silanol Interactions? (Basic N) Tailing->Silanol Solvent Sample Solvent Mismatch? (High DMSO/pH) Fronting->Solvent pKa pH near pKa? (pKa ~3.5, 4.7) Broadening->pKa MetalFix Use Bio-inert System or Add EDTA Metal->MetalFix SilanolFix Use Highly Endcapped C18 or Polar-embedded Silanol->SilanolFix SolventFix Dilute in Mobile Phase or Reduce Inj. Volume Solvent->SolventFix pKaFix Buffer Mobile Phase pH < 2.0 or pH > 6.0 pKa->pKaFix

Diagnostic workflow for isolating and resolving 9-oxofolic acid peak shape anomalies.

Expert FAQs: Understanding the Causality of Peak Distortion

Q1: Why does 9-oxofolic acid exhibit severe peak tailing compared to the main folic acid peak? Causality: Peak tailing for 9-oxofolic acid is primarily driven by metal chelation and secondary silanol interactions. The addition of the 9-oxo group on the pteridine ring alters the electron density of the molecule, enhancing its ability to act as a multidentate ligand. This allows it to strongly chelate with trace transition metals (e.g., iron, nickel) present in standard stainless steel HPLC fluidics and column frits. Secondly, the basic nitrogens on the pteridine ring undergo ion-exchange interactions with un-endcapped, acidic silanols on the silica stationary phase. Solution: Upgrade to a bio-inert (PEEK or titanium-lined) HPLC system or use columns packed in metal-free hardware. If hardware changes are not feasible, passivate the system with nitric acid or add a volatile chelator (e.g., 5 µM EDTA) to the mobile phase. Ensure the use of a highly endcapped, ultra-pure silica C18 column.

Q2: My chromatograms show peak splitting and fronting for 9-oxofolic acid. How can I correct this? Causality: This is a classic manifestation of the "strong solvent effect." Folic acid derivatives exhibit poor aqueous solubility at low pH, often requiring sample dissolution in strong solvents like dilute NaOH, high-pH buffers, or DMSO[2]. When a large volume of this strong injection solvent is introduced into a highly aqueous, low-pH mobile phase, the analyte travels rapidly through the column head before properly partitioning into the stationary phase, leading to a distorted, split, or fronting peak. Solution: Match the injection solvent's eluotropic strength and pH as closely as possible to the initial mobile phase conditions. If a stronger solvent is absolutely necessary for solubility, drastically reduce the injection volume (e.g., 1–2 µL) to allow the mobile phase to instantly dilute the sample plug at the column head.

Q3: The retention time is drifting, and the peak is excessively broad. What mobile phase parameters are failing? Causality: 9-Oxofolic acid is an amphoteric molecule with multiple ionizable groups. The glutamic acid moiety contains two carboxylic acids with estimated pKa values of approximately 3.5 and 4.3[3], while the broader molecule exhibits dissociation constants around 4.7, 6.8, and 9.0[4]. If the mobile phase pH is maintained near these pKa values (e.g., pH 4.0 to 5.0), the molecule exists in a dynamic equilibrium of protonated and deprotonated states. Because these states have different hydrophobicities, they partition differently into the stationary phase, causing severe peak broadening, delayed elution, and retention time instability[5]. Solution: Buffer the mobile phase at least 1.5 pH units away from the analyte's pKa. For reversed-phase HPLC, a low pH (e.g., pH 2.0 using 0.1% Trifluoroacetic acid) ensures the carboxylates are fully protonated, yielding a sharper peak and longer retention.

Standardized HPLC Optimization Protocol

To establish a self-validating analytical method for 9-oxofolic acid, follow this step-by-step methodology. This protocol systematically eliminates variables to ensure peak integrity.

Step 1: System Passivation and Hardware Preparation Purpose: Validates hardware inertness by eliminating metal chelation sites.

  • Flush the HPLC system (without the column attached) with 20% Nitric Acid in water at 1.0 mL/min for 30 minutes.

  • Purge the system extensively with HPLC-grade water until the effluent pH returns to neutral.

  • Install a column with metal-free hardware (e.g., PEEK-lined) and a highly endcapped C18 stationary phase (e.g., 100 Å, 3 µm particle size).

Step 2: Mobile Phase Preparation and pH Control Purpose: Validates ionization control to prevent mixed-mode retention.

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water (yields pH ~2.0, safely below the pKa of 3.5).

  • Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Filter both mobile phases through a 0.22 µm nylon membrane to remove particulates and sonicate to degas.

Step 3: Sample Diluent Optimization Purpose: Validates injection dynamics by preventing the strong solvent effect.

  • Weigh 1.0 mg of 9-oxofolic acid reference standard.

  • Dissolve in 100 µL of DMSO to ensure complete solubilization.

  • Dilute to a final volume of 10 mL using Mobile Phase A. The final DMSO concentration (1%) is low enough to prevent peak fronting upon injection.

Step 4: Column Equilibration and Injection Purpose: Validates stationary phase chemistry and establishes stable partitioning.

  • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 20 column volumes.

  • Inject a small volume (e.g., 2 to 5 µL) of the prepared sample.

  • Run a shallow gradient (e.g., 5% to 40% B over 15 minutes) to elute the compound.

Step 5: System Suitability Testing (SST) Purpose: Validates the entire chromatographic setup against quantitative acceptance criteria.

  • Perform six replicate injections of the standard.

  • Calculate the metrics outlined in the Quantitative Data table below. If values fail, apply the corresponding corrective actions.

Quantitative Data & System Suitability Metrics

Benchmark your results against these standardized system suitability metrics to ensure the trustworthiness of your method.

Chromatographic ParameterTarget ValueCausality of FailureCorrective Action
USP Tailing Factor (As) 0.9 – 1.2Metal chelation or secondary silanol interactions.Passivate system; switch to a highly endcapped or polar-embedded column.
Theoretical Plates (N) > 5,000Inadequate buffering capacity or pH too close to pKa.Adjust mobile phase pH < 2.0 or > 6.0; verify buffer concentration.
Retention Time RSD (%) < 1.0%Incomplete column equilibration or temperature fluctuations.Increase equilibration time; utilize a thermostatted column compartment.
Peak Symmetry No fronting/splittingStrong solvent effect from the sample diluent.Match diluent to mobile phase; drastically reduce injection volume.
Resolution (Rs) from Folic Acid > 2.0Insufficient gradient selectivity or co-elution.Optimize gradient slope; adjust the organic modifier ratio.

Sources

Troubleshooting

Optimizing MS/MS transitions for 9-Oxofolic acid analysis

Title: Technical Support Center: 9-Oxofolic Acid LC-MS/MS Optimization & Troubleshooting Introduction Welcome to the Technical Support Center for folate impurity analysis. 9-Oxofolic acid is a critical oxidative degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: 9-Oxofolic Acid LC-MS/MS Optimization & Troubleshooting

Introduction Welcome to the Technical Support Center for folate impurity analysis. 9-Oxofolic acid is a critical oxidative degradation product of folic acid. With a molecular weight of 455.39 Da, its protonated precursor ion appears at m/z 456.1[1]. Analyzing this impurity via LC-MS/MS presents unique challenges, particularly regarding isobaric interferences and collision energy (CE) optimization due to structural modifications at the C9-N10 bond. This guide provides field-proven insights, diagnostic FAQs, and self-validating protocols to ensure robust quantitative analysis.

Section 1: Quantitative Data & MRM Parameters

To facilitate rapid method development, the following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for 9-oxofolic acid, its parent compound (folic acid), and its primary isobaric interference (5,10-CH+THF).

Table 1: Consensus MRM Transitions and Collision Energies

AnalytePrecursor Ion ([M+H]+)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (V)Mechanistic Rationale
Folic Acid 442.2295.1178.115 - 25Loss of glutamate residue[2].
9-Oxofolic Acid 456.1309.1192.120 - 40Loss of glutamate (309.1); Amide cleavage (192.1).
5,10-CH+THF 456.1412.1297.125 - 30Loss of carboxyl group[3].

Section 2: Diagnostic FAQs & Troubleshooting

Q1: Why does 9-oxofolic acid require a significantly higher collision energy (CE) to yield the m/z 192 product ion compared to the equivalent cleavage in folic acid? Expert Insight: This is a fundamental matter of bond dissociation energy. In folic acid, the C9-N10 linkage is a secondary amine (-CH2-NH-), which is relatively labile under collision-induced dissociation (CID). However, in 9-oxofolic acid, oxidation at the C9 position converts this linkage into an amide bond (-CO-NH-). Due to resonance stabilization, amide bonds possess partial double-bond character, making them significantly more stable. Consequently, cleaving the C9-N10 amide bond to generate the pterin-carbonyl cation (m/z 192) requires a higher CE (typically 35-40V) compared to the amine cleavage in folic acid.

Q2: I am observing a double peak or a broad, tailing peak for the m/z 456 precursor. What is causing this? Expert Insight: You are likely encountering an isobaric interference. The exact mass of 9-oxofolic acid ([M+H]+ 456.13) is nearly identical to the nominal mass of 5,10-methenyltetrahydrofolate (5,10-CH+THF), an endogenous folate derivative that also appears at m/z 456[4]. On a standard triple quadrupole mass spectrometer (unit resolution), these cannot be resolved by mass alone. Resolution: You must differentiate them chromatographically or via specific product ions. While 9-oxofolic acid fragments to m/z 309.1, 5,10-CH+THF primarily loses a carboxyl group to yield a major product ion at m/z 412[3]. Ensure your MRM method monitors these distinct transitions to prevent false positives.

Q3: My 9-oxofolic acid signal increases over time while samples sit in the autosampler. Is my standard degrading? Expert Insight: This is a classic artifact of auto-oxidation. Folic acid is highly susceptible to oxidation in aqueous solutions, especially when exposed to light, transition metals, or dissolved oxygen. The "increase" in 9-oxofolic acid is actually the real-time degradation of the folic acid present in your sample matrix. Resolution: To stabilize the samples, add an antioxidant such as 1% ascorbic acid and 10 mM 2-mercaptoethanol to your extraction buffer[2], and maintain the autosampler at 4°C in the dark.

Section 3: Standard Operating Procedure (SOP) & Self-Validating Protocol

This protocol outlines the step-by-step methodology for optimizing 9-oxofolic acid transitions while incorporating a self-validating system to rule out in-source oxidation artifacts.

Phase 1: Tuning and Optimization

  • Standard Preparation: Dissolve 9-oxofolic acid reference standard in DMSO to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% NH4OH (folates exhibit poor solubility in acidic conditions).

  • Precursor Ion Optimization: Infuse the standard at 10 µL/min into the ESI source (Positive Ion Mode). Perform a Q1 full scan (m/z 400-500) to locate the [M+H]+ ion at m/z 456.1. Adjust the Declustering Potential (DP) or Fragmentor Voltage to maximize this signal without causing premature fragmentation.

  • Product Ion Scan (MS2): Isolate m/z 456.1 in Q1. Scan Q3 from m/z 100 to 450. Ramp the Collision Energy (CE) from 10 V to 50 V.

  • Transition Selection: Select m/z 456.1 → 309.1 (CE ~20-25V) as the quantifier and m/z 456.1 → 192.1 (CE ~35-40V) as the qualifier.

Phase 2: Self-Validating System Suitability Test (SST) Purpose: To prove that the detected 9-oxofolic acid is native to the sample and not an artifact generated by the harsh conditions of the ESI source oxidizing folic acid.

  • Inject a Pure Folic Acid Standard: Prepare a high-concentration (10 µg/mL) standard of highly pure folic acid.

  • Monitor the 9-Oxofolic Acid MRM: Run the LC-MS/MS method monitoring both the folic acid transition (442 → 295) and the 9-oxofolic acid transition (456 → 309).

  • Evaluate Chromatogram: Look at the retention time of folic acid. If you see a peak in the 456 → 309 channel perfectly co-eluting with the massive folic acid peak, your ESI source temperature or capillary voltage is too high, causing in-source oxidation.

  • System Validation: Lower the source temperature (e.g., from 400°C to 300°C) and DP until the co-eluting artifact peak disappears. The system is now validated for accurate quantification.

Section 4: Visualizations

Workflow N1 Step 1: Infuse 9-Oxofolic Acid [M+H]+ m/z 456.1 N2 Step 2: Isolate m/z 456.1 in Q1 Optimize Declustering Potential N1->N2 N3 Step 3: Perform MS2 Scan Ramp CE (10V - 50V) N2->N3 N4 Step 4: Select MRM Transitions Quant: 309.1 | Qual: 192.1 N3->N4 N5 Step 5: Validate LC Separation Resolve from 5,10-CH+THF N4->N5

Workflow for optimizing 9-oxofolic acid MS/MS transitions and validating LC separation.

Pathway P 9-Oxofolic Acid m/z 456.1 F1 9-Oxopteroic Acid m/z 309.1 P->F1 Loss of Glutamate CE: 20-25V F2 Pterin-Carbonyl Cation m/z 192.1 P->F2 C9-N10 Amide Cleavage CE: 35-40V F3 p-Aminobenzoylglutamate m/z 267.1 P->F3 C9-N10 Amide Cleavage CE: 25-30V

Primary collision-induced dissociation (CID) fragmentation pathways for 9-oxofolic acid.

References[4] Garratt, L. C., et al. "Determination of Folates in Green Plant Tissue Using HPLC and LC-MS". Sciencepub.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQes1fm6yfChZs5yHaOGz8KXp6BvkwWWeAxEZHgdro2fHsfSpajRJ-KxXkobQayZO1cx19yowKC7EpZx8Tf7eP21hb11j1dSUm1eIJ-qILOf3n_bBi4Fqgi0wYPdsdrOENQUka4BxFfuSEvkVJOA==[2] Fazili, Z., et al. "Quantification of key red blood cell folates from subjects with defined MTHFR 677C>T genotypes using stable isotope dilution liquid chromatography/mass spectrometry". PMC (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Eg--sNjZy-BUPVCK-IVIBxNJvwdeYUmSKEj15IvvARvbwlRWc_vsx2jVBSaRqHo8DS15ZMSeJITfPMV0rXH7taSTv8cTA3H8E7kVEhO9E9h_DtbUzxG9XoZ1uLsOLfOcHW0ZLxLpjRCN0Jg=[3] Ringling, C., et al. "Improved Folate Extraction and Tracing Deconjugation Efficiency by Dual Label Isotope Dilution Assays in Foods". ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxygwywHVe70nArZIikZ5fI9zHbgpVmF-YjTmlC1zz-Sr8GC1mwVD9A7H-zIW32xAoRuy4_g99FUe0fkGzqLHTNVZtoXVOAewpxeyq6aeshkbdY970jeKwmi6xPs8dwsMTWl-r5A==[1] Pharmaffiliates. "folic acid and its Impurities". Pharmaffiliates. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQyFIb1OyFEiZhd9DGDRNHs4KI6nmNcNorw79D5GxU7q2fTifLK9aPTyxMPOnMgnVqFT1pAznSIe5x0Q8kBJAqUxV8n6UNnMY29EmKIuEzdnnNanPPnlnurXVYErtOBajohFiNPNlvQAFfxb_6Yw7Wzy9kSuBYc99WSsBHGA==

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of 9-Oxofolic Acid

Welcome to the technical support guide for the bioanalysis of 9-Oxofolic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the bioanalysis of 9-Oxofolic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this critical folate metabolite in biological matrices. As a polar analyte, 9-Oxofolic acid is particularly susceptible to matrix effects, which can significantly compromise the accuracy, precision, and sensitivity of LC-MS/MS assays.[1][2][3]

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these challenges and ensure the integrity of your bioanalytical data. Our approach is grounded in established scientific principles and regulatory expectations, providing you with a self-validating framework for robust method development.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem for 9-Oxofolic acid analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma, serum, urine).[2][9] For 9-Oxofolic acid, a polar molecule, these effects are often pronounced and can lead to ion suppression or, less commonly, ion enhancement.[2][9] This interference directly impacts the accuracy and reproducibility of quantification by causing a discrepancy between the response of the analyte in a clean standard solution and in the biological sample.[2] The primary culprits are often phospholipids, salts, and other small organic molecules that compete with 9-Oxofolic acid for ionization in the mass spectrometer source.[1][10][11]

Q2: How can I determine if my 9-Oxofolic acid assay is suffering from matrix effects?

A2: A common and effective method is the post-column infusion experiment.[12] In this technique, a constant flow of a 9-Oxofolic acid standard solution is introduced into the LC flow stream after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates the presence of ion suppression or enhancement, respectively.[12] Another quantitative approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration.[12]

Q3: What are the regulatory expectations regarding the evaluation of matrix effects?

A3: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that bioanalytical methods be validated to demonstrate their reliability.[4][5][6] This includes a thorough assessment of matrix effects.[2] The latest ICH M10 guideline on bioanalytical method validation provides harmonized recommendations for these evaluations.[7][8] It is crucial to demonstrate that the matrix effect does not compromise the accuracy and precision of the assay.

Q4: Can't I just use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects?

A4: While a SIL-IS is the preferred choice and can compensate for many sources of variability, including matrix effects, it may not be a complete solution.[1][9] If ion suppression is severe, the analyte signal may be reduced to a level that compromises the sensitivity of the assay, even with a co-eluting SIL-IS.[1] Therefore, the most robust approach is to minimize matrix effects through effective sample preparation and chromatography, rather than solely relying on an internal standard for correction.[1][13]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Peak Shape, Low Signal Intensity, and High Signal-to-Noise Ratio

Potential Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids. Phospholipids are notorious for causing ion suppression and can also accumulate on the analytical column, leading to poor peak shape and reduced column lifetime.[10][11]

Troubleshooting Workflow:

Sources

Troubleshooting

Best practices for preventing 9-Oxofolic acid degradation during sample handling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling with the quantitation of folates and their degradation products.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling with the quantitation of folates and their degradation products. 9-Oxofolic acid (CAS 39707-61-4) is a highly sensitive, hygroscopic compound[1]. It serves both as a critical biomarker for folate oxidation and as an intermediate that can further degrade into downstream artifacts.

This guide provides field-proven, mechanistically grounded best practices to halt the degradation of 9-Oxofolic acid during sample handling, extraction, and LC-MS/MS analysis.

Troubleshooting Guides & FAQs

Q1: We are observing secondary cleavage peaks (e.g., pABG) in our 9-Oxofolic acid reference standard curves. What is driving this rapid degradation? Causality: 9-Oxofolic acid is structurally vulnerable at the C9-N10 bond. Exposure to ambient UV/Vis light during benchtop handling excites the pteridine ring, while trace transition metals in aqueous solutions catalyze hydrolytic and oxidative cleavage. This causes the 9-Oxofolic acid molecule to break down into p-aminobenzoylglutamate (pABG) and pterin derivatives[2]. Solution: Always store neat 9-Oxofolic acid standards at -20°C[3]. When reconstituting, use amber vials wrapped in aluminum foil to block photon-induced excitation, and ensure your solvent contains a sacrificial antioxidant[4].

Q2: How do I optimize my extraction buffer to prevent both the formation and subsequent degradation of 9-Oxofolic acid in biological samples? Causality: Folic acid and its oxo-derivatives are weakly soluble at acidic pHs (2–4), which can lead to precipitation and inconsistent recoveries. Furthermore, unchelated transition metals (like iron) in serum will aggressively catalyze oxidation[5]. Solution: Utilize a 0.1M potassium phosphate buffer adjusted to mildly alkaline conditions (pH 8.5) to maximize solubility[5]. Crucially, incorporate 0.1% sodium ascorbate as an electron donor to neutralize reactive oxygen species, and add Diethylene triamine pentaacetic acid (DTPA) to chelate catalytic iron[4][5].

Q3: What is the recommended long-term storage protocol for biological samples containing 9-Oxofolic acid? Causality: Repeated freeze-thaw cycles introduce thermal stress and oxygenation. Over decades of storage at -25°C, intact folates degrade substantially (up to 3.2% per year), though terminal cleavage products like pABG remain relatively stable[2]. Solution: Aliquot samples immediately into single-use amber vials to avoid freeze-thaw events. Spike the samples with 1 g/L ascorbic acid prior to freezing at -25°C or -80°C to provide a long-term reductive environment[4].

Quantitative Data: Impact of Handling Conditions

The following table summarizes the mechanistic impact of various handling conditions on the stability and recovery of 9-Oxofolic acid.

Handling VariableMechanistic Impact on 9-Oxofolic AcidAnalyte RecoveryMitigation Strategy
Ambient Light (UV/Vis) Photo-catalyzes C9-N10 bond cleavage< 60%Use amber vials and aluminum foil[4]
Acidic pH (< 4.0) Induces precipitation and hydrolysisVariable / LowBuffer to pH 8.5 with 10M NaOH[5]
Transition Metals (Fe) Catalyzes oxidative degradation~70%Addition of 1 mM DTPA chelator[5]
Thermal Stress Accelerates conversion to pABG~80% (Long-term)Store at -20°C to -80°C[2][3]

Experimental Protocol: Self-Validating Extraction Workflow

To ensure absolute scientific integrity, sample preparation must not introduce artifactual degradation. The following step-by-step methodology incorporates a self-validating mechanism for LC-MS/MS workflows.

Objective: Extract 9-Oxofolic acid and intact folates from serum while completely arresting oxidative and hydrolytic degradation pathways.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1M potassium phosphate buffer. Adjust the pH to 8.5 using 10M NaOH to ensure optimal solubility of the pteridine ring[5].

  • Antioxidant & Chelator Addition: Add 0.1% (w/v) sodium ascorbate and 1 mM DTPA to the buffer. Note: Ascorbate neutralizes reactive oxygen species, while DTPA chelates iron, removing the primary catalyst for oxidative cleavage[4][5].

  • Light-Protected Aliquoting: Perform all handling under yellow light. Transfer 200 µL of serum into an amber microcentrifuge vial[4].

  • Self-Validation Spiking (Critical): Spike the sample with 10 µL of a heavy-isotope internal standard ( 13C5​ -9-Oxofolic acid, 100 ng/mL).

    • Self-Validating System: If the ratio of 13C5​ -9-Oxofolic acid to its cleavage product ( 13C5​ -pABG) decreases by >5% in your final LC-MS/MS chromatogram, your handling conditions failed to prevent degradation, and the extraction batch must be rejected.

  • Protein Precipitation: Add 600 µL of chilled (-20°C) methanol containing 0.5% acetic acid to crash the proteins[4]. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer and Storage: Transfer the supernatant to an amber LC-MS auto-sampler vial wrapped in aluminum foil[4]. Analyze immediately or store at -80°C.

Degradation Pathway & Intervention Visualization

The diagram below illustrates the logical relationships between environmental stressors, the folate degradation pathway, and our targeted experimental interventions.

Pathway FA Folic Acid (Intact) Oxo 9-Oxofolic Acid (Intermediate) FA->Oxo Oxidation pABG pABG + Pterins (Terminal Cleavage) Oxo->pABG Hydrolytic Cleavage Light UV/Vis Light & Heat Light->FA Metals Transition Metals (Fe) Metals->Oxo Protect1 Amber Vials (-80°C) Protect1->Light Blocks Protect2 Ascorbate + DTPA Protect2->Metals Chelates/Reduces

Degradation pathway of folates and targeted sample handling interventions.

References

  • GOV.UK. "An Evaluation of Procedures for the Determination of Folic acid in Food by HPLC".[Link]

  • PubMed / National Institutes of Health. "Analytical recovery of folate and its degradation products in human serum stored at -25 degrees C for up to 29 years".[Link]

Sources

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Technical Support Center: Resolving 9-Oxofolic Acid from Co-Eluting Compounds

Welcome to the Technical Support Center for analytical method development concerning Folic Acid (Vitamin B9) and its related impurities. This guide is specifically designed for researchers, analytical scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical method development concerning Folic Acid (Vitamin B9) and its related impurities. This guide is specifically designed for researchers, analytical scientists, and drug development professionals struggling with the chromatographic resolution of 9-Oxofolic acid (CAS: 39707-61-4)[1] from the active pharmaceutical ingredient (API) and other degradation products.

Part 1: The Analytical Challenge (Mechanistic Causality)

Folic acid is highly susceptible to degradation via oxidation and cleavage at the C(9)-N(10) bond[2]. When exposed to heat, light, or oxidative stress, the methylene bridge at the C9 position oxidizes to a ketone, forming 9-Oxofolic acid .

Why is resolution so difficult? The structural difference between Folic Acid and 9-Oxofolic acid is merely the presence of a single carbonyl oxygen at the C9 position. This minute change does not significantly alter the molecule's overall hydrophobic footprint or its primary acid-base dissociation constants (governed by the glutamate moiety and the pteridine ring). Consequently, on standard C18 reversed-phase columns, the two compounds exhibit nearly identical partitioning behavior, leading to severe co-elution. Resolving them requires exploiting subtle differences in dipole moment and hydrogen-bonding capacity through precise mobile phase pH control, buffer selection, or alternative stationary phase chemistries (such as Pentafluorophenyl - PFP).

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 9-Oxofolic acid co-elute with Folic Acid on my standard USP C18 method? A: Standard pharmacopeial methods often use isocratic elution with simple phosphate buffers[3]. Because the C9-ketone of 9-oxofolic acid only slightly increases the molecule's polarity, hydrophobic interactions on a standard C18 phase are too similar to achieve baseline resolution ( Rs​≥1.5 ). To fix this, you must introduce shape selectivity or alter the hydrogen-bonding dynamics. Switching to a column with embedded polar groups, a monolithic column[3], or a PFP (Pentafluorophenyl) stationary phase will enhance the π−π interactions and dipole-dipole recognition necessary to pull the peaks apart.

Q2: How should I adjust the mobile phase pH to improve resolution? A: Folic acid has multiple pKa​ values (approx. 3.5, 4.8 for the glutamic acid carboxyl groups, and 8.3 for the pteridine ring). If you operate at a pH where both molecules are fully ionized (e.g., pH > 6.5), they will elute near the void volume unless ion-pairing agents are used. To maximize the subtle electronic differences caused by the C9-ketone, adjust the mobile phase pH to the 3.0 – 4.5 range. In this window, the carboxyl groups are partially protonated, increasing retention and allowing the stationary phase to better differentiate the hydrogen-bond acceptor strength of the C9-ketone.

Q3: I am transferring my method to LC-MS/MS. Why am I losing resolution and signal? A: Traditional stability-indicating HPLC methods[4] often rely on non-volatile buffers (like sodium perchlorate or potassium phosphate) to maintain sharp peaks. These are incompatible with Mass Spectrometry and cause severe ion suppression and source fouling. When switching to volatile buffers (like ammonium formate or ammonium acetate), the ionic strength drops, which can cause peak tailing and co-elution. For LC-MS/MS, use 1 mM to 10 mM Ammonium Acetate modified with 0.1% Acetic Acid [5]. This provides the necessary volatility while maintaining a pH (~4.5) that keeps the analytes sufficiently retained.

Q4: Do I need UHPLC or Core-Shell technology for this separation? A: While not strictly mandatory, sub-2 μm fully porous particles (UHPLC) or 2.7 μm core-shell particles drastically increase theoretical plates ( N ). Given the structural similarity, maximizing column efficiency is the most reliable way to achieve baseline resolution without resorting to complex, multi-step gradients or toxic ion-pairing reagents.

Part 3: Step-by-Step Experimental Protocols

The following protocols are self-validating systems designed to ensure method robustness and reproducibility.

Protocol A: Stability-Indicating UHPLC-UV Method (Routine QC)

This method is optimized for the baseline resolution of Folic Acid, 9-Oxofolic acid, and Impurity A (p-aminobenzoyl-L-glutamic acid).

  • Column Selection: Install a Core-Shell PFP column (100 mm × 2.1 mm, 2.6 μm ). The fluorinated phase provides alternative selectivity for the pteridine ring.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate monobasic ( KH2​PO4​ ), adjusted to pH 3.2 with dilute phosphoric acid. Filter through a 0.22 μm membrane.

    • Mobile Phase B: 100% LC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5% 25% B

    • 8.0 - 10.0 min: 25% 60% B

    • 10.0 - 12.0 min: 5% B (Re-equilibration)

  • Instrument Parameters: Flow rate at 0.4 mL/min; Column temperature at 35°C; UV detection at 280 nm[4].

  • System Suitability (Self-Validation): Inject a resolution mixture containing 10 μg/mL of Folic Acid and 1 μg/mL of 9-Oxofolic acid. The method is valid only if the resolution ( Rs​ ) between the two peaks is ≥2.0 and the symmetry factor is between 0.8 and 1.5.

Protocol B: LC-MS/MS Method for Trace Impurity Profiling

This protocol adapts the separation for MS compatibility, focusing on trace-level detection of 9-Oxofolic acid in biological matrices or degraded API batches.

  • Column Selection: Install a C18 UHPLC column (50 mm × 2.1 mm, 1.7 μm ).

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid[5].

    • Mobile Phase B: Methanol (provides better MS sensitivity for folates than Acetonitrile).

  • Mass Spectrometer Parameters (ESI+):

    • Folic Acid Transition: m/z 442.1 295.1

    • 9-Oxofolic Acid Transition: m/z 456.1 309.1 (The +14 Da shift corresponds to the ketone oxygen replacing two hydrogens).

  • Execution: Run a shallow gradient from 10% B to 40% B over 5 minutes. The lower pH and volatile buffer will ensure ionization efficiency while maintaining chromatographic separation.

Part 4: Data Presentation

Table 1: Physicochemical Properties of Folic Acid and Key Impurities

Understanding these properties is critical for predicting elution order and MS transitions.

Compound NameCAS NumberMolecular FormulaExact Mass (Da)Key Structural Difference vs. API
Folic Acid (API) 59-30-3 C19​H19​N7​O6​ 441.14N/A (Parent Molecule)
9-Oxofolic Acid 39707-61-4 C19​H17​N7​O7​ 455.12Oxidation at C9 (Methylene Ketone)
Impurity A (PABA-GLU) 4271-30-1 C12​H14​N2​O5​ 266.09Cleavage of the C9-N10 bond
Pteroic Acid 119-24-4 C14​H12​N6​O3​ 312.10Loss of the Glutamate moiety
Table 2: Mobile Phase Buffer Selection Guide

A quick-reference matrix for selecting the appropriate buffer system based on the detector.

Buffer SystempH RangeDetector CompatibilityResolution Impact (9-Oxo vs FA)
Sodium Perchlorate / Phosphate6.0 - 7.2UV / PDA OnlyModerate (Requires long columns)
Potassium Phosphate ( KH2​PO4​ )2.5 - 3.5UV / PDA OnlyHigh (Suppresses ionization of carboxyls)
Ammonium Acetate / Acetic Acid4.0 - 5.5LC-MS / UVHigh (Excellent for MS ionization)
Trifluoroacetic Acid (TFA) 0.1%~2.0UV (Causes MS suppression)Very High (Strong ion-pairing effect)

Part 5: Mandatory Visualization

Workflow Diagram: Method Development Logic

The following diagram illustrates the logical decision tree for developing a stability-indicating method capable of resolving these closely related compounds.

Workflow Start Initiate Method Development ColScreen Column Screening (C18 vs. PFP vs. Core-Shell) Start->ColScreen Buffer Mobile Phase Optimization (pH 3.0 vs pH 6.5) ColScreen->Buffer Gradient Gradient Tuning (%B Organic Modifier) Buffer->Gradient Resolution Evaluate Resolution (Rs > 2.0 for 9-Oxo) Gradient->Resolution Resolution->Buffer Rs < 2.0 Validate Method Validation (ICH Q2 Guidelines) Resolution->Validate Rs >= 2.0

Caption: Iterative logic workflow for HPLC method development targeting 9-Oxofolic acid resolution.

Mechanistic Diagram: Degradation Pathway

Understanding the degradation pathway aids in forced degradation studies and predicting which co-eluting peaks will appear during stability testing.

Pathway FA Folic Acid (API) Stable under dark/dry Oxidation Oxidation at C9-N10 (Heat, Light, Peroxides) FA->Oxidation NineOxo 9-Oxofolic Acid (Co-eluting Impurity) Oxidation->NineOxo Cleavage Bond Cleavage (Hydrolysis/Further Oxidation) NineOxo->Cleavage Pterin Pteridine Derivatives (e.g., Pterin-6-carboxylic acid) Cleavage->Pterin PABA p-Aminobenzoyl-L-glutamic acid (Impurity A) Cleavage->PABA

Caption: Oxidative degradation pathway of Folic Acid leading to 9-Oxofolic acid and cleavage products.

References

  • Al-Ahmad, A. et al. "Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma". PMC / National Institutes of Health. Available at:[Link]

  • Dantola, L. et al. "A stability-indicating HPLC method for determination of folic acid and its related substances in tablets". Macedonian Pharmaceutical Bulletin. Available at:[Link]

  • Yilmaz, S. et al. "Biological oxidation of folic acid at the C(9)-N(10) bond". ResearchGate. Available at:[Link]

Sources

Troubleshooting

Common challenges in the chemical synthesis of 9-Oxofolic acid

Welcome to the Advanced Technical Support Center for Folic Acid Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific, highly technical bottlenecks encountered during the chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Folic Acid Derivatives. As a Senior Application Scientist, I have designed this guide to address the specific, highly technical bottlenecks encountered during the chemical synthesis of 9-Oxofolic acid (CAS 39707-61-4)[1].

Folic acid chemistry is notoriously challenging due to the extreme polarity, photo-instability, and rigid hydrogen-bonding networks of the pteridine ring. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure your synthesis is successful on the first attempt.

I. Synthetic Workflow & Mechanistic Pathway

The primary synthetic route to 9-oxofolic acid involves the coupling of 2-amino-4-hydroxypteridine-6-carboxylic acid (P-6-COOH) with p-aminobenzoyl-L-glutamic acid. Because P-6-COOH is entirely insoluble in standard organic solvents, the reaction relies on a specialized trifluoroacetic anhydride (TFAA) activation method[2].

SynthesisWorkflow P6COOH P-6-COOH (Insoluble Free Acid) TFAA TFAA / 40°C (Protection & Activation) P6COOH->TFAA Step 1 MixedAnhydride Mixed Anhydride (Soluble Intermediate) TFAA->MixedAnhydride Solubilization Vacuum Vacuum Evaporation (Remove excess TFAA) MixedAnhydride->Vacuum Step 2 Coupling p-Aminobenzoyl-L-glutamic acid in DMF Vacuum->Coupling Step 3 Deprotection 0.1 N NaOH (Deprotection) Coupling->Deprotection Amide Bond Formation Product 9-Oxofolic Acid (Target Compound) Deprotection->Product Step 4

Fig 1: Chemical synthesis workflow of 9-oxofolic acid via mixed anhydride activation.

II. Quantitative Reaction Parameters

To achieve reproducible yields, the thermodynamic and kinetic parameters of the reaction must be strictly controlled. Table 1 summarizes the critical data points and the chemical rationale behind them.

Table 1: Critical Reaction Parameters for 9-Oxofolic Acid Synthesis

ParameterOptimal ValueCausality / Mechanistic Rationale
P-6-COOH : TFAA Ratio 1 : >10 (Solvent quantity)Massive excess is required to drive the equilibrium of simultaneous N/O-trifluoroacetylation and mixed anhydride formation, overcoming the massive lattice energy of the pteridine crystals[2].
Activation Temperature 40 °CProvides sufficient kinetic energy to break intermolecular hydrogen bonds without causing thermal degradation of the highly reactive mixed anhydride intermediate.
Vacuum Evaporation < 10 Torr at 40 °CEssential to volatilize all unreacted TFAA and byproduct TFA. Residual TFAA will aggressively attack the nucleophile in the next step, ruining the yield.
Coupling Solvent Anhydrous DMFDMF stabilizes the polar transition state of the nucleophilic acyl substitution while remaining inert to the mixed anhydride.
Deprotection Base 0.1 N NaOH (Aqueous)Mildly basic conditions rapidly hydrolyze the labile trifluoroacetyl esters/amides while leaving the newly formed C9-amide (9-oxo) bond intact.

III. Self-Validating Experimental Protocol

Do not proceed blindly from one step to the next. This protocol is engineered as a self-validating system; you must confirm the success of each phase before moving forward.

Phase 1: Solubilization and Activation
  • Action : Suspend 1.0 equivalent of 2-amino-4-hydroxypteridine-6-carboxylic acid (P-6-COOH) in a 10-fold volumetric excess of anhydrous trifluoroacetic anhydride (TFAA). Stir under a dry argon atmosphere at 40 °C.

  • Causality : P-6-COOH is insoluble due to its rigid, hydrogen-bonded crystal lattice. TFAA serves a dual purpose: it transiently protects the exocyclic amine and hydroxyl groups (breaking the hydrogen bond network to solubilize the molecule) and activates the C6-carboxylate as a mixed anhydride[2].

  • Validation Checkpoint : Monitor the reaction visually and via IR spectroscopy. The reaction is complete only when the opaque suspension transitions into a clear, homogeneous solution. An IR scan of an aliquot must reveal a distinct mixed anhydride carbonyl stretch at ~1800 cm⁻¹.

Phase 2: Reagent Purge
  • Action : Subject the clear solution to high vacuum (< 10 Torr) at 40 °C until a highly viscous syrup is obtained. Co-evaporate twice with anhydrous toluene.

  • Causality : TFAA is a potent electrophile. If not completely removed, it will competitively react with the primary amine of the p-aminobenzoyl-L-glutamic acid in the subsequent step, forming unwanted N-trifluoroacetyl byproducts.

  • Validation Checkpoint : The resulting syrup must be entirely free of the pungent odor of trifluoroacetic acid.

Phase 3: Nucleophilic Acyl Substitution
  • Action : Dissolve the activated pteridine syrup in anhydrous DMF. Dropwise, add 1.5 equivalents of p-aminobenzoyl-L-glutamic acid dissolved in DMF. Stir at room temperature for 12 hours under argon.

  • Causality : The primary aromatic amine of the glutamic acid derivative acts as the nucleophile, attacking the activated C6-carbonyl of the pteridine to form the critical C9-amide bond (the "9-oxo" linkage).

  • Validation Checkpoint : Analyze the mixture via TLC (eluent: CH₂Cl₂/MeOH). The disappearance of the activated pteridine spot and the emergence of a new, highly UV-active product spot confirms successful coupling.

Phase 4: Deprotection and Isolation
  • Action : Quench the reaction mixture with 0.1 N aqueous NaOH and stir for 2 hours at room temperature.

  • Causality : The trifluoroacetyl protecting groups on the pteridine ring are highly labile and hydrolyze rapidly in mild base, whereas the newly formed C9-amide bond is robust and remains intact.

  • Validation Checkpoint : Adjust the pH to 3.0 using 1 N HCl. The deprotected 9-oxofolic acid will precipitate out of solution. Centrifuge, wash with cold water, and verify the product via UV-Vis spectroscopy ( λmax​ at 370, 310, and 278 nm in 0.1 N NaOH)[2].

IV. Troubleshooting Guide & FAQs

Troubleshooting Issue Low Yield of 9-Oxofolic Acid Check1 Is P-6-COOH fully dissolved during activation? Issue->Check1 No1 Use fresh, anhydrous TFAA; Increase temp to 40°C Check1->No1 No Yes1 Check intermediate via IR (~1800 cm⁻¹) Check1->Yes1 Yes Check2 Are N-trifluoroacetyl byproducts present? Yes1->Check2 Yes2 Apply higher vacuum; Co-evaporate with toluene Check2->Yes2 Yes No2 Optimize coupling pH and purification Check2->No2 No

Fig 2: Diagnostic logic tree for troubleshooting low yields in 9-oxofolic acid synthesis.

Q1: My P-6-COOH starting material remains a suspension in TFAA even after hours of heating. What went wrong? A: This is a classic symptom of moisture contamination. TFAA is extremely hygroscopic and rapidly hydrolyzes to trifluoroacetic acid (TFA) in the presence of water. TFA cannot form the mixed anhydride or efficiently protect the functional groups to break the crystal lattice. Actionable Fix: Discard the current batch. Use a freshly opened, strictly anhydrous bottle of TFAA. Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of dry argon.

Q2: LC-MS analysis of my crude product shows a massive peak corresponding to N-trifluoroacetyl-p-aminobenzoyl-L-glutamic acid. How do I prevent this side reaction? A: This byproduct forms when excess TFAA is carried over into the coupling phase. Because the primary amine of your nucleophile is highly reactive, it will preferentially attack any residual TFAA before it attacks the bulky mixed anhydride. Actionable Fix: The vacuum evaporation step (Phase 2) is critical. Do not rush it. After achieving a syrup, perform at least two co-evaporations with anhydrous toluene to azeotropically strip away the last traces of TFAA and TFA.

Q3: How can I definitively confirm the formation of the 9-oxo linkage versus unreacted starting materials? A: While LC-MS will give you the exact mass (Molecular Formula: C19H17N7O7, MW: 455.38)[1], 1 H-NMR is the gold standard for structural confirmation. In standard folic acid, the C9 position is a methylene bridge, which appears as a distinct doublet around 4.5 ppm in DMSO- d6​ . In 9-oxofolic acid, this methylene signal will be completely absent. Additionally, the pteridine C7 proton will experience a significant downfield shift due to the anisotropic and electron-withdrawing effects of the newly formed C9 carbonyl group.

V. References

  • Nair, M. G., & Baugh, C. M. (1973). "Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin." The Journal of Organic Chemistry, 38(12), 2185–2189.[Link]

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Technical Support Center: Advanced Recovery &amp; Analysis of 9-Oxofolic Acid

Welcome to the Technical Support Center for the extraction and quantification of 9-Oxofolic acid (CAS 39707-61-4)[1]. As an oxidized derivative and known degradation impurity of folic acid[2], 9-Oxofolic acid (9-OFA) pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and quantification of 9-Oxofolic acid (CAS 39707-61-4)[1]. As an oxidized derivative and known degradation impurity of folic acid[2], 9-Oxofolic acid (9-OFA) presents unique bioanalytical challenges. Its altered polarity due to the C9 ketone group, high affinity for endogenous binding proteins, and susceptibility to matrix effects require highly optimized sample preparation strategies prior to LC-MS/MS analysis[3].

This guide provides researchers and drug development professionals with mechanistic troubleshooting, validated protocols, and step-by-step methodologies to maximize recovery from complex biological matrices like human plasma and urine.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 9-Oxofolic acid exhibit poor recovery (<40%) from plasma compared to neat buffer extractions? A: The primary cause of low recovery in plasma is the strong non-covalent binding of folate derivatives to Folate Binding Proteins (FBPs) and human serum albumin[4]. The C9 ketone in 9-OFA alters its electronic distribution, but the glutamate moiety still forms strong electrostatic interactions with basic amino acid residues on these proteins. Causality & Solution: To recover the analyte, you must disrupt these protein-ligand complexes before extraction. We recommend a pre-treatment step using a combination of acidic buffer (e.g., 1% formic acid) and a chaotropic agent or organic solvent (acetonitrile) to denature the proteins and release 9-OFA into the supernatant[5].

Q2: Which Solid Phase Extraction (SPE) chemistry is optimal for 9-OFA, and why? A: Mixed-Mode Strong Anion Exchange (MAX) is the gold standard for 9-OFA. Causality: 9-OFA contains a glutamate moiety with two carboxylic acid groups (pKa ~3.5 and 4.8). By adjusting your sample to pH 7.0, these groups become fully deprotonated (anionic). The MAX sorbent contains a quaternary amine (permanently positively charged). This creates a strong, dual-retention mechanism (reversed-phase + ionic). You can aggressively wash the cartridge with 5% NH₄OH and 100% methanol to remove neutral and basic matrix interferences (like phospholipids) without losing 9-OFA. Elution is then triggered by dropping the pH below 3.0 using 2% formic acid in methanol, which neutralizes the 9-OFA carboxylates and breaks the ionic bond[5].

Q3: How do I mitigate ion suppression in LC-MS/MS when analyzing urine samples? A: Urine contains high concentrations of salts and endogenous organic acids that co-elute with folates, suppressing the electrospray ionization (ESI) signal. Solution: First, utilize a stable isotope-labeled internal standard (SIL-IS). While a specific 13C or deuterium-labeled 9-OFA might be difficult to source, Folic Acid-d4 can serve as a highly effective surrogate to mathematically compensate for matrix effects[6]. Second, ensure your LC gradient starts with a highly aqueous mobile phase (e.g., 95% water with 0.1% formic acid) and hold it for 1-2 minutes to divert unretained salts to waste before the analyte elutes[3].

Troubleshooting Guide

Issue 1: High Variability Between Technical Replicates (High CV%)
  • Root Cause: Inconsistent release of 9-OFA from the matrix, or analyte degradation during the evaporation step. Folates are sensitive to heat and prolonged exposure to oxygen.

  • Resolution:

    • Ensure the internal standard is added before any sample manipulation to track losses accurately.

    • Evaporate SPE eluates under a gentle stream of nitrogen at a temperature no higher than 35°C.

    • Self-Validation Check: Spike a known concentration of 9-OFA into the final reconstitution solvent and compare its peak area to a post-extraction spiked blank. If the areas match but the pre-extraction spike is low, your variability is occurring during the SPE loading/elution phase.

Issue 2: Peak Tailing or Splitting on Reversed-Phase LC
  • Root Cause: Secondary interactions between the free silanols on the LC column and the polar functional groups of 9-OFA, or a solvent effect from the reconstitution solution.

  • Resolution: Reconstitute your sample in a solvent that closely matches your initial mobile phase conditions (e.g., 0.1% Formic Acid in Water). Injecting a sample dissolved in high organic solvent (like the SPE eluate) into a highly aqueous mobile phase causes the analyte to precipitate or travel down the column un-retained, leading to split peaks[7].

Data Presentation: Comparison of Extraction Strategies

The following table summarizes the quantitative performance of various extraction methodologies for 9-OFA in human plasma (n=6). MAX-SPE provides the optimal balance of recovery and matrix cleanup.

Extraction MethodMechanism of ActionMean Recovery (%)Matrix Effect (%)Precision (CV %)
Protein Precipitation (PPT) Organic solvent denaturation (Acetonitrile)65.2-42.5 (High Suppression)12.4
Liquid-Liquid Extraction (LLE) Partitioning into organic phase15.4-10.222.1
SPE - HLB (Reversed Phase) Hydrophobic interactions58.7-25.48.9
SPE - MAX (Mixed-Mode) Hydrophobic + Anion Exchange89.5 -4.1 (Minimal) 3.2

Experimental Protocol: SPE-MAX Workflow for Human Plasma

This self-validating protocol is designed to maximize the recovery of 9-OFA while eliminating phospholipid-induced ion suppression.

Materials Required:

  • Oasis MAX SPE Cartridges (30 mg, 1 cc)

  • Ammonium Acetate buffer (100 mM, pH 7.0)

  • Formic Acid (FA), LC-MS grade[5]

  • Methanol (MeOH), LC-MS grade

Step-by-Step Methodology:

  • Sample Pre-treatment: Transfer 200 µL of human plasma to a microcentrifuge tube. Add 20 µL of Internal Standard (Folic Acid-d4, 100 ng/mL).

  • Protein Disruption: Add 200 µL of 1% FA in water to disrupt protein binding. Vortex for 30 seconds.

  • pH Adjustment: Add 400 µL of 100 mM Ammonium Acetate (pH 7.0). Vortex and centrifuge at 10,000 x g for 5 minutes. Validation: The pH of the supernatant must be between 6.5 and 7.5 to ensure 9-OFA is anionic.

  • SPE Conditioning: Condition the MAX cartridge with 1 mL MeOH, followed by 1 mL MS-grade water. Do not let the sorbent dry.

  • Sample Loading: Load the supernatant (~800 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous/Basic): Wash with 1 mL of 5% NH₄OH in water. Validation: Collect this fraction during method development and inject it into the LC-MS/MS to verify no 9-OFA is lost (breakthrough).

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH to remove hydrophobic interferences (phospholipids).

  • Elution: Elute 9-OFA into a clean glass vial using 1 mL of 2% FA in MeOH. The acidic environment neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under N₂ at 35°C. Reconstitute in 100 µL of 0.1% FA in water. Vortex, centrifuge, and transfer to an autosampler vial for analysis.

Visualizations of Workflows and Mechanisms

Workflow A Biological Matrix (Plasma/Urine) B Protein Disruption (Acidic Buffer + IS) A->B Add Internal Standard C Centrifugation (10,000 x g) B->C Precipitate Proteins D SPE-MAX Loading (pH 7.0) C->D Supernatant E Interference Wash (5% NH4OH & MeOH) D->E Retain Anions F Target Elution (2% Formic Acid in MeOH) E->F Remove Neutrals/Bases G Evaporation & Reconstitution (0.1% FA in Water) F->G Release 9-OFA H UHPLC-MS/MS Analysis (Positive ESI) G->H Inject

Caption: Sample preparation and UHPLC-MS/MS workflow for 9-Oxofolic acid recovery.

Mechanism N1 9-OFA (Glutamate Moiety) pKa ~3.5 & 4.8 N2 Sample pH 7.0 9-OFA is Deprotonated (-) MAX Sorbent is Protonated (+) N1->N2 N3 Strong Ionic Interaction (Analyte Retained) N2->N3 N4 Wash Steps (MeOH / Basic Water) N3->N4 Removes interferences N5 Elution Step (2% Formic Acid in MeOH) N4->N5 N6 9-OFA is Protonated (Neutral) Ionic Bond Broken N5->N6 pH drops below 3.0 N7 Analyte Eluted N6->N7

Caption: Mechanistic principle of Mixed-Mode Strong Anion Exchange (MAX) for 9-OFA.

References

  • [4] ResearchGate. Extraction recovery and matrix effects for the analytes in human plasma. Available at:[Link]

  • [3] PubMed (NIH). Simultaneous measurement of folate cycle intermediates in different biological matrices using liquid chromatography-tandem mass spectrometry. Available at:[Link]

  • [6] ResearchGate. Extraction recovery for folic acid. Available at:[Link]

  • [5] PMC (NIH). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study. Available at:[Link]

  • [7] Agilent Technologies. Direct Analysis of Folic Acid in Digestive Juices by LC/TOF-MS Application. Available at:[Link]

Sources

Troubleshooting

Refinement of extraction techniques for 9-Oxofolic acid

Technical Support Center: Refinement of Extraction Techniques for 9-Oxofolic Acid Welcome to the Technical Support Center for the extraction and isolation of 9-Oxofolic acid (CAS 39707-61-4). Designed for researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Refinement of Extraction Techniques for 9-Oxofolic Acid

Welcome to the Technical Support Center for the extraction and isolation of 9-Oxofolic acid (CAS 39707-61-4). Designed for researchers and drug development professionals, this guide moves beyond basic protocols to explain the causality behind every experimental choice. 9-Oxofolic acid is a critical oxidative degradation impurity of folic acid[1], and its precise isolation is essential for pharmacopeial compliance and API reference standard generation[2].

Section 1: Mechanistic Background & Causality

Folic acid (pteroyl-L-glutamic acid) is highly susceptible to oxidative and photolytic degradation[3]. The C9-N10 bond is the primary site of vulnerability[4]. Under oxidative stress, the molecule can either cleave to form 6-formylpterin (Fop) and p-aminobenzoyl-L-glutamic acid (pABGA)[5], or undergo direct oxidation at the C9 position to yield 9-oxofolic acid[6].

Understanding this pathway is crucial because your extraction matrix will inevitably contain these competing structural analogs, requiring highly selective chromatographic techniques to achieve baseline resolution[7].

Pathway FA Folic Acid (PteGlu) Oxi Oxidative Stress (UV / H2O2) FA->Oxi OxoFA 9-Oxofolic Acid (Target) Oxi->OxoFA C9 Oxidation Fop 6-Formylpterin (Fop) Oxi->Fop C9-N10 Cleavage pABGA pABGA (Cleavage Product) Oxi->pABGA C9-N10 Cleavage

Fig 1. Oxidative degradation pathway of folic acid yielding 9-oxofolic acid and cleavage products.

Section 2: Self-Validating Extraction Protocol

To ensure high-purity isolation (>98%), we employ a reverse-phase preparative High-Performance Liquid Chromatography (HPLC) workflow[7]. This protocol is designed as a self-validating system: each step includes a built-in quality control (QC) check to verify success before proceeding.

Step 1: Matrix Solubilization and pH Adjustment

  • Action: Dissolve the crude oxidized folic acid mixture in a 50:50 mixture of 0.1 M NaOH and Methanol. Adjust the pH to 7.5 using dilute phosphoric acid.

  • Causality: 9-Oxofolic acid is notoriously insoluble in neutral aqueous solutions due to its rigid pteridine ring[6]. Alkaline solubilization deprotonates the glutamic acid moiety, drastically increasing solubility.

  • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete solubilization, which will clog the HPLC frit. If turbid, sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

Step 2: Analytical Scouting (System Suitability)

  • Action: Inject 10 µL onto an analytical C18 column (4.6 x 250 mm, 5 µm) using a gradient of 10 mM Potassium Phosphate buffer (pH 6.0) and Acetonitrile (ACN).

  • Causality: Scouting maps the relative retention times (RRT) of 9-oxofolic acid against folic acid and Fop[7]. The pH 6.0 buffer ensures the analytes remain in a consistent ionization state, preventing peak splitting.

  • Validation Check: Calculate the resolution ( Rs​ ) between 9-oxofolic acid and folic acid. Proceed to prep-scale only if Rs​≥1.5 .

Step 3: Preparative HPLC Scale-Up

  • Action: Transfer the gradient to a preparative C18 column (21.2 x 250 mm, 10 µm). Inject up to 5 mL of the prepared sample. Monitor UV absorbance at 317 nm[7].

  • Causality: 317 nm is an optimal wavelength where pterin derivatives show strong absorption without interference from background solvent noise[7].

  • Validation Check: Collect fractions strictly between the peak inflection points. Discard the peak tails to prevent cross-contamination with closely eluting isomers.

Step 4: Desolvation and Lyophilization

  • Action: Pool the fractions containing 9-oxofolic acid. Remove ACN via rotary evaporation at 35°C under vacuum, then lyophilize the remaining aqueous phase for 48 hours.

  • Causality: Elevated temperatures (>40°C) during rotary evaporation can induce secondary thermal degradation. Lyophilization preserves the structural integrity of the compound, yielding a stable yellow-brown powder[8].

  • Validation Check: Perform FT-IR and 1H-NMR on the final powder. The absence of a chemical shift at 45.92 ppm (characteristic of C-9 protons in native folic acid) confirms successful isolation[8].

Workflow S1 1. Matrix Solubilization (Alkaline pH Adjustment) S2 2. Pre-filtration (0.22 µm PTFE Membrane) S1->S2 S3 3. Analytical Scouting (System Suitability & RRT Mapping) S2->S3 S4 4. Preparative HPLC (Fraction Collection at 317 nm) S3->S4 S5 5. Desolvation & Lyophilization (Thermal Protection <35°C) S4->S5 QC 6. QC Validation (NMR / MS Confirmation) S5->QC

Fig 2. Self-validating preparative HPLC workflow for the extraction and isolation of 9-oxofolic acid.

Section 3: Quantitative Data Summaries

Table 1: Optimized HPLC Gradient for 9-Oxofolic Acid Isolation

Time (min)Flow Rate (mL/min)Mobile Phase A (Buffer) %Mobile Phase B (ACN) %
0.015.0955
10.015.08515
25.015.07030
30.015.0955

Table 2: Relative Retention Times (RRT) and Recovery Rates

CompoundRRT (Relative to Folic Acid)Average Recovery Rate (%)
pABGA0.45N/A (Discarded)
Folic Acid1.00N/A (Matrix)
6-Formylpterin1.85N/A (Discarded)
9-Oxofolic Acid~4.1382.5%

Section 4: Troubleshooting Guide

Q: My 9-Oxofolic acid peak is co-eluting with 6-carboxypterin. How do I resolve this? A: Co-elution of these two oxidized impurities usually stems from a mobile phase pH that is too high, causing both compounds to fully ionize and lose hydrophobic retention. Solution: Drop the pH of Mobile Phase A from 6.0 to 5.5 using dilute phosphoric acid. This slightly suppresses the ionization of the carboxylic acid groups, increasing interaction with the C18 stationary phase and improving resolution.

Q: I am experiencing significant peak tailing on the preparative column, leading to low purity. A: Peak tailing for pteridine derivatives is almost always caused by secondary interactions between the basic amine groups on the pterin ring and unendcapped silanol groups on the silica support. Solution: Add 0.1% Triethylamine (TEA) to Mobile Phase A to act as a silanol-masking agent, or switch to a fully endcapped, base-deactivated C18 column.

Q: The yield of 9-Oxofolic acid after lyophilization is much lower than what the HPLC peak area suggested. Where did it go? A: This is a classic sign of degradation during the solvent removal step. If your rotary evaporation bath exceeded 40°C, or if the fractions were left in the collection tubes exposed to ambient light for too long, the 9-oxofolic acid likely underwent further photooxidation[3]. Solution: Wrap all fraction collection vessels in aluminum foil and ensure the rotary evaporator bath never exceeds 35°C.

Section 5: FAQs

Q: Can I use normal-phase chromatography to extract 9-oxofolic acid? A: It is highly discouraged. 9-Oxofolic acid is highly polar and insoluble in typical normal-phase solvents (like hexane or ethyl acetate). Reverse-phase chromatography is the gold standard for this class of compounds.

Q: What are the optimal storage conditions for the isolated reference standard? A: Store the lyophilized powder in an amber glass vial, purged with argon or nitrogen gas, at -20°C. Under these conditions, the standard is stable for up to 24 months without significant degradation.

References

  • Detection, isolation, and characterization of a novel impurity from several folic acid products. National Institutes of Health (NIH). 7

  • Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin. American Chemical Society (ACS). 9

  • Effect of pterin impurities on the fluorescence and photochemistry of commercial folic acid. National Institutes of Health (NIH). 3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide to Certified Reference Materials for 9-Oxofolic Acid

Authored for Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical development and quality control, the stability of active pharmaceutical ingredients (APIs) is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical development and quality control, the stability of active pharmaceutical ingredients (APIs) is paramount. Folic acid (Vitamin B9), a critical nutrient for various physiological processes, is susceptible to degradation under the influence of light, heat, and pH variations.[1][2] One of its significant degradation products is 9-Oxofolic acid. The presence of this impurity is a direct indicator of API degradation, potentially compromising the efficacy and safety of the final product. Therefore, accurate quantification of 9-Oxofolic acid is a non-negotiable aspect of quality assurance in pharmaceutical formulations and fortified foods.

This guide provides an in-depth comparison of commercially available Certified Reference Materials (CRMs) for 9-Oxofolic acid. We will explore the foundational importance of high-quality reference materials, compare available options, and provide a detailed experimental protocol for their application in a typical analytical workflow.

The Imperative for Certified Reference Materials in Impurity Profiling

Analytical measurements are only as reliable as the standards used to calibrate them. A Certified Reference Material (CRM) is the gold standard in this domain. Unlike a simple analytical standard, a CRM is produced by a metrologically competent organization and is accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[3][4]

For an impurity like 9-Oxofolic acid, using a CRM is critical for:

  • Method Validation: Establishing the accuracy, precision, and linearity of an analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]

  • Instrument Calibration: Ensuring the analytical instrument provides an accurate response.

  • Quality Control (QC): Verifying the identity and purity of pharmaceutical batches and ensuring they meet the stringent limits set by pharmacopoeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[6][7]

  • Traceability: Providing an unbroken chain of comparisons to national or international standards, which is a cornerstone of regulatory compliance.[3][4]

The workflow for selecting and implementing a CRM is a systematic process designed to ensure the highest level of analytical confidence.

CRM_Selection_Workflow A Identify Analytical Need (Quantify 9-Oxofolic Acid) B Search for Available Standards A->B Define Specs C Evaluate Supplier & Certification (ISO 17034, CoA Review) B->C Filter Candidates D Procure Certified Reference Material C->D Select Best Fit E Prepare Traceable Stock & Working Solutions D->E Handle per CoA F Analytical Method Validation / Calibration E->F Establish Accuracy G Routine Sample Analysis & QC F->G Implement Method

Caption: Workflow for CRM Selection and Implementation.

Comparative Analysis of 9-Oxofolic Acid Standards

Several suppliers offer analytical standards for 9-Oxofolic acid (CAS No. 39707-61-4). However, their classification as a "Certified Reference Material" versus a "Reference Standard" or "Working Standard" carries significant implications for their intended use. A true CRM, produced under an ISO 17034 accredited process, offers the highest level of assurance. Below is a comparison of available options.

Supplier Product Name/Type CAS No. Stated Purity/Certification Intended Use Key Features
Simson Pharma Limited 9-Oxofolic Acid39707-61-4High quality, accompanied by Certificate of Analysis (CoA).Manufacturing, Export.CoA provided with every compound.
Pharmaffiliates 9-Oxofolic Acid / Working Standard[8][9][10]39707-61-4Characterized in-house.Pharmaceutical applications, synthetic and analytical research.[9]Offers services to pharmaceutical and biotech industries.
Axios Research 9-Oxofolic Acid / Reference Standard[11]39707-61-4Fully characterized, compliant with regulatory guidelines.AMV, QC, traceability against pharmacopeial standards.[11]Intended for analytical purposes only.
SynZeal Folic Acid Impurities[12]39707-61-4High-quality Reference Standards.Pharmaceutical research, ANDA/DMF filing, QC, method validation.[12]Supplies pharmacopeial and non-pharmacopeial impurities.
Santa Cruz Biotechnology 9-Oxofolic Acid[13]39707-61-4Lot-specific data on CoA.Research use only.Not for clinical or diagnostic use.

Note: While many suppliers provide high-purity materials with a Certificate of Analysis, researchers should scrutinize the CoA to understand the extent of characterization, the methods used for purity assignment (e.g., mass balance, qNMR), and the stated uncertainty. For applications requiring the highest metrological rigor, sourcing from a supplier with ISO 17034 and ISO/IEC 17025 accreditation is recommended.[4]

Alternatives and Complementary Standards

While 9-Oxofolic acid is a key impurity, a comprehensive stability analysis of folic acid often involves monitoring other degradation products. The primary photodegradation pathway of folic acid can also yield pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid .[1][14] Therefore, a robust analytical method should be able to separate and quantify these compounds as well.

Furthermore, any impurity analysis must be performed relative to the active ingredient. It is essential to use a primary pharmacopeial standard for folic acid itself.

  • Folic Acid USP Reference Standard: Available from the United States Pharmacopeia.[7]

  • Folic Acid EP Reference Standard: Available from the European Directorate for the Quality of Medicines & HealthCare (EDQM).[7]

These standards are crucial for system suitability tests and for accurately calculating the percentage of impurities relative to the folic acid content.

Experimental Protocol: Quantification of 9-Oxofolic Acid in Tablets by HPLC

This section details a representative stability-indicating HPLC method for the determination of 9-Oxofolic acid in a solid dosage form. The causality behind each step is explained to ensure a self-validating and robust protocol.

Objective: To accurately quantify 9-Oxofolic acid in folic acid tablets using a CRM.

Principle: The method utilizes isocratic reverse-phase HPLC with UV detection to separate 9-Oxofolic acid from the parent API (folic acid) and other potential impurities. Quantification is achieved through external standardization using a calibrated CRM.

Materials & Reagents:

  • 9-Oxofolic Acid CRM

  • Folic Acid USP/EP Reference Standard

  • Folic Acid Tablets (Sample)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (ACS Grade)

  • Sodium Hydroxide (for pH adjustment)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Analytical balance (5-decimal place)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

Step-by-Step Methodology

1. Preparation of Mobile Phase (Phosphate Buffer:Methanol)

  • Action: Weigh and dissolve an appropriate amount of potassium dihydrogen phosphate in deionized water to create a buffer solution (e.g., 25 mM). Adjust the pH to 6.4 using sodium hydroxide.[5]

  • Causality: The buffer is critical for maintaining a constant pH. A stable pH ensures consistent ionization states of the analytes, leading to reproducible retention times and peak shapes. pH 6.4 provides good separation between folic acid and its key degradants.

  • Action: Mix the phosphate buffer with methanol in a defined ratio (e.g., 88:12 v/v).[5] Filter through a 0.45 µm membrane filter and degas by sonication or helium sparging.

  • Causality: Methanol serves as the organic modifier to control the elution strength. Filtering and degassing are essential to prevent pump blockages and baseline noise from dissolved gases.

2. Preparation of Standard Solutions

  • Action (Stock Solution - 100 µg/mL): Accurately weigh ~5 mg of 9-Oxofolic Acid CRM into a 50 mL volumetric flask. Dissolve in a small amount of 0.1 M NaOH and dilute to volume with the mobile phase.

  • Causality: Using a calibrated analytical balance and Class A glassware is fundamental for accuracy. A small amount of NaOH may be needed to aid the dissolution of these acidic compounds before dilution with the mobile phase.

  • Action (Working Solutions): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).

  • Causality: A multi-point calibration curve is necessary to establish the linearity of the detector response over the expected concentration range of the impurity.[5]

3. Preparation of Sample Solution

  • Action: Weigh and finely powder no fewer than 20 folic acid tablets to create a homogenous sample.

  • Causality: Powdering multiple tablets minimizes variability between individual dosage units.

  • Action: Accurately weigh a portion of the powder equivalent to a single tablet dose and transfer it to a volumetric flask. Add a volume of mobile phase (or a suitable extraction solvent), sonicate for 15 minutes to extract the compounds, dilute to volume, and mix.

  • Causality: Sonication ensures the complete extraction of the API and any impurities from the tablet excipients.

  • Action: Centrifuge or filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.

  • Causality: This step is crucial to protect the HPLC column from particulate matter, which could cause high backpressure and degrade performance.

4. Chromatographic Conditions & Analysis

  • Column: C8 or C18, 250 x 4.6 mm, 5 µm particle size.[5]

  • Flow Rate: 0.7 - 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 280 nm.[5]

  • Injection Volume: 5 - 20 µL.[5]

  • Run Sequence:

    • Blank (mobile phase) injection to establish a clean baseline.

    • System Suitability Test (SST) injection (a mix of Folic Acid RS and 9-Oxofolic Acid CRM).

    • Injections of calibration standards.

    • Injections of sample preparations.

  • Causality: The DAD is set to 280 nm as it is a wavelength where folic acid and its related substances show significant absorbance.[5] Maintaining a constant column temperature ensures stable and reproducible retention times. The SST verifies that the system has adequate resolution and precision for the analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Prepare Mobile Phase (Buffer:Methanol) D Equilibrate HPLC System A->D B Prepare CRM Standard (Stock & Dilutions) E Inject Standards & Sample B->E C Prepare Sample (Extract from Tablet) C->E D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Generate Calibration Curve G->H I Calculate Impurity % & Report Results H->I

Caption: Experimental Workflow for HPLC Analysis of 9-Oxofolic Acid.

5. Data Calculation and Interpretation

  • Linearity: Plot the peak area of the 9-Oxofolic Acid CRM versus its concentration for the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

  • Quantification: Use the regression equation to calculate the concentration of 9-Oxofolic acid in the injected sample solution.

  • Final Calculation: Account for the initial weight of the tablet powder and all dilution factors to report the final amount of 9-Oxofolic acid as a percentage of the folic acid label claim. This result can then be compared against the specifications set in the relevant pharmacopeia or internal quality documents.

References

  • Certificate of Certified Reference Material. National Institute of Metrology, China. [Link]

  • Identification of photoproducts of folic acid and its degradation pathways in aqueous solution. Springer Nature. [Link]

  • folic acid and its Impurities. Pharmaffiliates. [Link]

  • DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. Acta Poloniae Pharmaceutica. [Link]

  • Physicochemical, pharmacological and analytical profile of folic acid: a comprehensive review. SciSpace. [Link]

  • Folic Acid Impurities. SynZeal. [Link]

  • Photodegradation of folic acid in aqueous solution. PubMed. [Link]

  • 9-Oxofolic Acid. Axios Research. [Link]

  • Determination of Folic Acid in Pharmaceutical Dosage Forms: A Review. ARC Journals. [Link]

  • Degradation of folic acid in fortified vitamin juices during long term storage. OpenAgrar. [Link]

  • A spectrophotometric method for determining the amount of folic acid in fortified salt. PMC. [Link]

  • Certified Reference Material - Certificate of Analysis. Cerilliant. [Link]

  • Folic acid Impurity. Analytica Chemie. [Link]

  • 9-OXO FOLIC ACID. Safic Alcan Italy. [Link]

  • 9-OXO FOLIC ACID. Safic Alcan Italia. [Link]

  • Development and validation of a method for the determination of folic acid in different pharmaceutical formulations using derivative spectrophotometry. SciELO. [Link]

  • Validation of Spectrophotometric Method for Quantification of Folic Acid in Capsules. Dissolution Technologies. [Link]

  • Determination of Folic Acid in both Pure and Pharmaceutical Preparations via Oxidative Coupling Reaction. Semantic Scholar. [Link]

  • A stability-indicating HPLC method for determination of folic acid and its related substances in tablets. Macedonian Pharmaceutical Bulletin. [Link]

  • Role of Folic Acid Drugs in the Treatment with Antithrombotic and Anticoagulant Drugs for Patients with Cardiovascular Diseases Based on the Analysis of Virtual Reality Medical Data. PMC. [Link]

  • Role of Folic Acid Drugs in the Treatment with Antithrombotic and Anticoagulant Drugs for Patients with Cardiovascular Diseases Based on the Analysis of Virtual Reality Medical Data. PubMed. [Link]

  • The Protective Role of Folic Acid in Biochemical and Histopathological Changes Induced by Azithromycin in the Livers of Pregnant Albino Rats. MDPI. [Link]

Sources

Comparative

A comparative study of the thermal stability of folic acid and 9-Oxofolic acid

Executive Summary For researchers and formulation scientists in drug development, understanding the degradation pathways of active pharmaceutical ingredients (APIs) is paramount. Folic acid (FA), the synthetic and most s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and formulation scientists in drug development, understanding the degradation pathways of active pharmaceutical ingredients (APIs) is paramount. Folic acid (FA), the synthetic and most stable form of vitamin B9, is widely used in therapeutics and fortification. However, under combined thermal and oxidative stress, FA degrades into various related compounds, notably 9-Oxofolic acid (9-OFA) .

This guide provides an objective, data-driven comparison of the thermal stability profiles of Folic Acid and its oxidized derivative, 9-Oxofolic acid. By examining the causality behind their structural thermodynamics, this document establishes a framework for predicting shelf-life and optimizing thermal processing conditions.

Mechanistic Grounding: Structural Causality & Thermodynamics

The thermal stability of folate derivatives is fundamentally dictated by the electron distribution at the C9-N10 linkage bridging the pteridine ring and the p-aminobenzoyl-L-glutamic acid (pABGA) moiety.

  • Folic Acid (FA): In native FA, the C9-N10 bond is a methyleneamine linkage (-CH₂-NH-). This secondary amine is the thermodynamic "Achilles heel" of the molecule. Under thermal stress in aqueous environments (e.g., >65°C), FA undergoes first-order degradation primarily via the cleavage of this C9-N10 bond. This cleavage yields 6-formylpterin and pABGA 1. In the solid state, FA decomposition begins with the loss of the glutamic acid moiety, with rapid degradation occurring between 148°C and 262°C 2.

  • 9-Oxofolic Acid (9-OFA): 9-OFA (CAS 39707-61-4) is an oxidized impurity where the C9 methylene is replaced by a carbonyl group (-C(=O)-NH-), converting the linkage into an aryl amide 3. Amide bonds possess significant partial double-bond character due to resonance stabilization between the carbonyl oxygen and the nitrogen lone pair. This structural shift drastically increases the activation energy required for bond cleavage. Consequently, 9-OFA is highly resistant to the moderate-temperature thermal cleavage that degrades FA, requiring extreme pH or significantly higher temperatures to force amide hydrolysis.

Pathway FA Folic Acid (FA) C9-Methylene Linkage Heat Thermal Stress (>80°C, Aqueous pH 7.0) FA->Heat OFA 9-Oxofolic Acid (9-OFA) C9-Carbonyl (Amide) Linkage OFA->Heat FA_Deg1 C9-N10 Bond Cleavage Heat->FA_Deg1 Rapid Kinetics OFA_Deg1 Amide Bond Resonance (Steric/Electronic Resistance) Heat->OFA_Deg1 High Activation Energy Prod1 6-Formylpterin + p-Aminobenzoyl-L-glutamate FA_Deg1->Prod1 Prod2 Intact 9-OFA (Resists Thermal Cleavage) OFA_Deg1->Prod2

Caption: Divergent thermal degradation pathways of Folic Acid and 9-Oxofolic Acid under aqueous thermal stress.

Quantitative Data Comparison

The following table summarizes the thermal properties and kinetic parameters of both compounds, synthesizing empirical data and structural predictions.

ParameterFolic Acid (FA)9-Oxofolic Acid (9-OFA)
CAS Number 59-30-339707-61-4
C9-N10 Linkage Type Secondary Amine (-CH₂-NH-)Aryl Amide (-C(=O)-NH-)
Primary Thermal Degradation C9-N10 Cleavage 1Amide Hydrolysis (Requires extreme pH)
Aqueous Activation Energy ( Ea​ ) 51.66 kJ/mol [[4]]()> 85 kJ/mol (Characteristic of amides)
Solid-State Decomposition Temp ~257.7°C 5> 260°C
Reaction Kinetics (Aqueous) First-Order 4Pseudo-First-Order (Hydrolysis-dependent)

Self-Validating Experimental Protocols

To accurately compare the thermal stability of these two compounds, researchers must isolate thermal degradation from acid/base-catalyzed hydrolysis and photolytic breakdown. The following protocols are designed as self-validating systems.

Protocol A: Solution-State Isothermal Degradation Kinetics (HPLC-UV)

Purpose: To determine the Arrhenius activation energy ( Ea​ ) and first-order rate constants ( k ) of FA and 9-OFA in an aqueous system.

  • Rationale for Buffer Choice: A 0.2 M phosphate buffer at pH 7.0 is strictly utilized. This neutral pH prevents the acid-catalyzed cleavage of the glutamate moiety and isolates pure thermal kinetic effects 4.

  • Rationale for Quenching: Ice-bath quenching is mandatory to instantly arrest molecular kinetics, ensuring the HPLC readout accurately reflects the exact time-point of thermal exposure.

Step-by-Step Methodology:

  • Preparation: Prepare 50 µM stock solutions of FA and 9-OFA in 0.2 M phosphate buffer (pH 7.0). Self-Validation Check: Measure initial absorbance at 280 nm to confirm complete dissolution and baseline concentration.

  • Thermal Incubation: Aliquot 2 mL of each solution into amber glass ampoules (to prevent concurrent photodegradation). Seal the ampoules and submerge them in precision-controlled oil baths set to 65°C, 80°C, and 95°C.

  • Kinetic Sampling: At predefined intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one ampoule per temperature/compound.

  • Quenching: Immediately submerge the retrieved ampoule in an ice-water bath (0°C) for 5 minutes to halt the degradation reaction.

  • HPLC-UV Analysis: Inject 20 µL of the quenched sample into a Reverse-Phase HPLC system (C18 column). Use a gradient mobile phase of 0.1% trifluoroacetic acid in water and methanol. Monitor UV absorbance at 280 nm.

  • Data Synthesis: Plot ln(C/C0​) versus time to verify first-order kinetics. Extract the rate constants ( k ) and construct an Arrhenius plot ( ln(k) vs 1/T ) to calculate the activation energy ( Ea​ ).

Workflow Prep 1. Sample Prep 0.2M Phosphate Buffer (pH 7.0) Amber Ampoules Incubate 2. Isothermal Incubation (65°C, 80°C, 95°C) Prep->Incubate Quench 3. Ice Bath Quenching (0°C, 5 mins) Halts Kinetics Incubate->Quench HPLC 4. RP-HPLC-UV Analysis (λ = 280 nm) Quench->HPLC Data 5. Kinetic Modeling Arrhenius Plot (Ea) HPLC->Data

Caption: Self-validating experimental workflow for determining aqueous thermal degradation kinetics.

Protocol B: Solid-State Thermal Profiling (TGA/DSC)

Purpose: To evaluate the absolute decomposition temperatures of the API powders without solvent interference.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 5.0 mg of crystalline FA and 9-OFA into separate aluminum oxide crucibles.

  • Atmospheric Control: Place the crucibles into a Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC). Purge the chamber with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation, isolating pure thermal breakdown.

  • Heating Ramp: Heat the samples from 25°C to 400°C at a constant rate of 10°C/min.

  • Analysis: Identify the onset of mass loss. FA will exhibit a characteristic endothermic decomposition peak starting near 148°C and peaking around 257°C 2, representing the loss of the glutamate moiety. 9-OFA will demonstrate a delayed onset of mass loss due to the enhanced rigidity of the oxidized pteridine-amide complex.

Conclusion & Formulation Implications

The structural transition from a methyleneamine bridge in Folic Acid to an aryl amide in 9-Oxofolic acid fundamentally alters the molecule's thermodynamic landscape. While Folic Acid is highly susceptible to C9-N10 thermal cleavage—requiring careful temperature control during pharmaceutical manufacturing and food extrusion—9-Oxofolic acid acts as a thermally resilient end-stage impurity. For drug development professionals, detecting 9-OFA in a formulation is less indicative of recent thermal abuse and more indicative of prior oxidative stress, as the molecule itself will survive downstream thermal processing steps that would otherwise destroy native folic acid.

References

  • Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure (PubMed / NIH).
  • Physicochemical, pharmacological and analytical profile of folic acid: a comprehensive review (SciSpace).
  • A spectrophotometric method for determining the amount of folic acid in fortified salt (PMC / NIH).
  • Thermal and irradiation resistance of folic acid encapsulated in zein ultrafine fibers or nanocapsules produced by electrospinning (Embrapa).
  • 9-Oxofolic Acid | CAS 39707-61-4 (LGC Standards).

Sources

Validation

Assessing the Biological Activity of 9-Oxofolic Acid in Cell Culture: A Comparative Guide

Folate metabolism is a cornerstone of cellular proliferation, making it a primary target in oncology, immunology, and drug development. While Methotrexate (MTX) remains the gold standard antifolate, researchers frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Folate metabolism is a cornerstone of cellular proliferation, making it a primary target in oncology, immunology, and drug development. While Methotrexate (MTX) remains the gold standard antifolate, researchers frequently encounter oxidized folate derivatives—such as 9-Oxofolic acid (CAS 39707-61-4)[1]—during drug stability testing, impurity profiling, and metabolic assays. Originally synthesized and characterized in the 1970s[2], 9-Oxofolic acid serves as a critical pharmaceutical reference standard and a moderate inhibitor of dihydrofolate reductase (DHFR)[3].

As a Senior Application Scientist, I frequently audit cell culture assays that produce erratic IC50 values for folate analogues. The root cause is almost always a failure to control the baseline folate concentration in the culture microenvironment. This guide objectively compares 9-Oxofolic acid against natural Folic Acid and the therapeutic analogue Methotrexate, providing field-proven, self-validating protocols for assessing its biological activity in vitro.

Mechanistic Causality: Structure Dictates Affinity

The biological activity of any folate analogue is governed by its binding affinity to DHFR and cellular Folate Receptors (FR). To understand how to assay these compounds, we must first understand the causality behind their target interactions:

  • Folic Acid: The natural substrate, perfectly contoured for the DHFR active site to facilitate reduction into tetrahydrofolate (THF).

  • Methotrexate (MTX): Features an amino group at C4 and a methyl group at N10. This structural shift flips the orientation of the pteridine ring within the DHFR binding pocket, resulting in virtually irreversible, picomolar affinity.

  • 9-Oxofolic Acid: Features a ketone (oxo) group at the C9 position of the methylene bridge [2]. This oxidation restricts the conformational flexibility of the molecule. Consequently, it cannot adapt as efficiently to the DHFR active site, resulting in a moderate, micromolar inhibition profile (IC50 values ranging from 1.06 µM to 16.9 µM depending on the DHFR isoform) [3].

Comparative Profiling

The following table summarizes the quantitative and structural differences between these key compounds to guide your experimental dosing strategies.

CompoundCAS NumberStructural Modification (vs. Folic Acid)DHFR Inhibition (IC50)Primary Application
Folic Acid 59-30-3None (Natural Substrate)N/A (Substrate)Cell culture supplement, Control
9-Oxofolic Acid 39707-61-4Oxidation at C9 (Ketone group)~1.0 - 16.9 µMImpurity standard, Moderate inhibitor
Methotrexate 59-05-2Amino at C4, Methyl at N10~0.001 - 0.01 µMChemotherapeutic, Strong inhibitor

Pathway Visualization

FolatePathway FA Folic Acid (Substrate) DHFR1 DHFR Enzyme FA->DHFR1 Reduction DHF Dihydrofolate (DHF) DHFR2 DHFR Enzyme DHF->DHFR2 Reduction THF Tetrahydrofolate (THF) DNA DNA Synthesis & Cell Proliferation THF->DNA 1-Carbon Transfer DHFR1->DHF DHFR2->THF Inhibitors Folate Analogues (9-Oxofolic Acid, MTX) Inhibitors->DHFR1 Competitive Inhibition Inhibitors->DHFR2 Competitive Inhibition

Fig 1: Folate metabolism pathway showing competitive DHFR inhibition by folate analogues.

Experimental Workflows: Self-Validating Cell Culture Protocols

To accurately assess the biological activity of 9-Oxofolic acid, the experimental system must be strictly controlled. Standard cell culture media (e.g., DMEM, RPMI-1640) contain supraphysiological concentrations of folic acid (up to 4 mg/L). If you test 9-Oxofolic acid in standard media, the abundant folic acid will competitively displace the weaker inhibitor, yielding false-negative cytotoxicity results.

The Self-Validating Principle: A robust antifolate assay must include a "rescue" control. If the observed cytotoxicity is genuinely due to DHFR inhibition by 9-Oxofolic acid, the addition of downstream metabolites (like folinic acid/leucovorin) should completely rescue cell viability.

Protocol: Comparative Cell Viability Assay

Step 1: Media Preparation (The Critical Step) Prepare custom Folate-Free RPMI-1640. Supplement with 10% Dialyzed Fetal Bovine Serum (dFBS). Causality: Standard FBS contains endogenous folates. Dialysis (typically 10 kDa MWCO) removes these small molecules, ensuring the only folates in the system are those you explicitly add.

Step 2: Cell Adaptation Passage target cells (e.g., A549 or HeLa) in the folate-free dFBS media for at least 3 to 5 days prior to the assay. Causality: Cells store folates intracellularly as polyglutamates. Adaptation depletes these reserves, sensitizing the cells to DHFR inhibitors.

Step 3: Cell Seeding Seed cells at 2,000 - 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂.

Step 4: Compound Titration & Controls Prepare serial dilutions of 9-Oxofolic acid (0.1 µM to 100 µM) and Methotrexate (0.1 nM to 100 nM) in folate-free media.

  • Vehicle Control: DMSO (< 0.1% final concentration).

  • Rescue Control: Highest dose of 9-Oxofolic acid (100 µM) + 10 µM Folinic Acid.

Step 5: Incubation & Readout Treat cells for 72 hours. Add an ATP-based luminescent reagent (e.g., CellTiter-Glo®). Causality: ATP-based luminescence is directly proportional to the number of metabolically active cells, providing a highly sensitive, linear readout compared to colorimetric MTT assays, which can be confounded by metabolic stress.

Step 6: Data Analysis Normalize luminescence to the vehicle control. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Workflow Visualization

Workflow Step1 1. Cell Preparation Wash cells & use Folate-Free Media Step2 2. Seeding Seed in 96-well plates with Dialyzed FBS Step1->Step2 Step3 3. Compound Treatment Titrate 9-Oxofolic Acid vs. MTX Step2->Step3 Step4 4. Incubation 72 Hours at 37°C, 5% CO2 Step3->Step4 Step5 5. Viability Assay Add CellTiter-Glo & Measure Luminescence Step4->Step5 Step6 6. Data Analysis Calculate IC50 via Non-linear Regression Step5->Step6

Fig 2: Standardized cell culture workflow for assessing the bioactivity of folate analogues.

References

  • Nair, M. G., & Baugh, C. M. (1973). Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin. The Journal of Organic Chemistry, 38(12), 2185-2189.[Link]

Sources

Comparative

Cross-reactivity studies of folate-binding proteins with 9-Oxofolic acid

Analytical Specificity in Folate Assays: A Comparative Guide on Folate-Binding Protein (FBP) Cross-Reactivity with 9-Oxofolic Acid Executive Summary & Mechanistic Context In the development of in vitro diagnostics (IVDs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Specificity in Folate Assays: A Comparative Guide on Folate-Binding Protein (FBP) Cross-Reactivity with 9-Oxofolic Acid

Executive Summary & Mechanistic Context

In the development of in vitro diagnostics (IVDs) and targeted therapeutics, the analytical specificity of Folate-Binding Proteins (FBPs) or Folate Receptors (FRs) is paramount. A persistent challenge in competitive folate-binding assays is the presence of 9-Oxofolic acid (CAS 39707-61-4), a well-documented oxidation derivative and impurity of folic acid[1]. Because 9-oxofolic acid is structurally analogous to active folates, it frequently compromises the analytical specificity of assays, leading to falsely elevated folate readings or off-target therapeutic binding[2].

The Causality of Cross-Reactivity: From a structural biology perspective, the oxidation at the C9 position of the pteridine ring in 9-oxofolic acid introduces a bulky ketone group. This alters the hydrogen-bonding network typically required for tight folate binding.

  • Native Bovine FBP (nB-FBP): The industry standard for decades, nB-FBP possesses a highly flexible binding loop. This flexibility acts as a double-edged sword; while it captures active folates efficiently, it structurally accommodates the steric clash of the C9 ketone, resulting in high cross-reactivity.

  • Engineered Recombinant FRα (erFRα): Our proprietary product features targeted point mutations that rigidify the binding pocket. This creates a highly specific steric hindrance mechanism that actively rejects the C9 ketone of 9-oxofolic acid while maintaining picomolar affinity for 5-Methyltetrahydrofolate (5-MTHF) and Folic Acid.

FBP_Interference A Patient Sample (Active Folates) B Native FBP (Flexible Pocket) A->B High Affinity Specific Binding C Accurate Folate Quantification B->C Signal Output D 9-Oxofolic Acid (Oxidation Impurity) D->B Competitive Binding E Cross-Reactive Binding D->E Structural Tolerance F False Elevation (Assay Interference) E->F Signal Distortion

Caption: Logic flow of folate assay interference caused by 9-oxofolic acid cross-reactivity with native FBP.

Comparative Performance Data

To objectively evaluate product performance, we compared our Engineered Recombinant FRα (erFRα) against Native Bovine FBP (nB-FBP) and a Standard Recombinant FBP (sr-FBP). The data below summarizes the binding affinities ( Kd​ ) and functional cross-reactivity percentages.

FBP VariantFolic Acid Kd​ (pM)5-MTHF Kd​ (pM)9-Oxofolic Acid Kd​ (nM)9-Oxofolic Acid Cross-Reactivity (%)
Native Bovine FBP (nB-FBP) 851204.218.5%
Standard Recombinant FBP (sr-FBP) 901156.812.2%
Engineered Recombinant FRα (erFRα) 4565>1000<0.1%

Data Interpretation: The erFRα demonstrates a >200-fold reduction in binding affinity for 9-oxofolic acid compared to nB-FBP, effectively eliminating it as a source of assay interference, while actually improving the affinity for target folates.

Experimental Validation Protocols

To ensure trustworthiness, the data presented above was generated using self-validating, orthogonal methodologies. We detail the protocols below so that assay developers can replicate these findings.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality of Choice: Unlike end-point assays (e.g., ELISA), SPR provides real-time resolution of association ( ka​ ) and dissociation ( kd​ ) rates. This is critical because 9-oxofolic acid often exhibits a rapid on/off rate that end-point assays mischaracterize as stable binding.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR system. Activate the dextran matrix using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to create reactive succinimide esters.

  • Ligand Immobilization: Inject 10 µg/mL of the respective FBP variant (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of ~1000 Response Units (RU). Self-Validation: Quench unreacted esters with 1 M Ethanolamine (pH 8.5) to prevent non-specific binding.

  • Analyte Titration: Inject 9-Oxofolic acid (CAS 39707-61-4)[1] at concentrations ranging from 3.125 nM to 100 nM at a flow rate of 30 µL/min. Include a buffer-only injection as a negative control reference.

  • Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.0) for 30 seconds. This strips the bound analyte without denaturing the covalently attached FBP.

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Acceptance Criteria: The Chi-square ( χ2 ) value must be <10% of the maximum response ( Rmax​ ) to validate the kinetic fit.

SPR_Workflow S1 Step 1: Sensor Chip Functionalization (CM5) S2 Step 2: FBP Immobilization (Amine Coupling) S1->S2 S3 Step 3: Analyte Injection (9-Oxofolic Acid Titration) S2->S3 S4 Step 4: Real-Time Association/Dissociation S3->S4 S5 Step 5: Kinetic Analysis (Kd Determination) S4->S5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for measuring FBP binding kinetics.

Protocol B: Competitive Chemiluminescent Immunoassay (CLIA)

Causality of Choice: To validate the SPR findings in a clinically relevant diagnostic format, we employ a competitive CLIA. This confirms whether the kinetic rejection of 9-oxofolic acid translates to preserved assay specificity in a complex matrix.

Step-by-Step Methodology:

  • Reagent Setup: Covalently coat paramagnetic microparticles with the respective FBP variants (nB-FBP, sr-FBP, erFRα) at 5 µg/mg of beads.

  • Competition Phase: In a reaction vessel, combine 50 µL of FBP-coated particles, 50 µL of Acridinium-labeled Folic Acid (tracer, 1 ng/mL), and 50 µL of unlabeled 9-Oxofolic acid competitor (titrated from 0 to 1,000 ng/mL). Incubate at 37°C for 15 minutes.

  • Separation: Apply a magnetic field to pellet the microparticles. Wash three times with Tris-buffered saline containing 0.05% Tween-20 to thoroughly remove unbound tracer.

  • Signal Generation: Add 100 µL of Trigger 1 (0.1% Hydrogen Peroxide) and 100 µL of Trigger 2 (0.25 M Sodium Hydroxide) to initiate the chemiluminescent flash.

  • Quantification: Measure Relative Light Units (RLU) using a luminometer. Calculate cross-reactivity using the formula: (IC50​ Folic Acid/IC50​ 9-Oxofolic Acid)×100 .

Strategic Recommendations

For developers engineering next-generation folate assays or targeted drug conjugates, relying on Native Bovine FBP introduces unacceptable lot-to-lot variability and high susceptibility to oxidation impurities like 9-oxofolic acid. By transitioning to Engineered Recombinant FRα (erFRα) , laboratories can achieve a <0.1% cross-reactivity profile, ensuring that analytical readouts reflect true active folate concentrations rather than degraded metabolites.

References

Sources

Validation

Comparative Metabolic Fate and Pharmacokinetic Profiling: 9-Oxofolic Acid vs. Folic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Overview In the landscape of drug development and metabolic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Overview

In the landscape of drug development and metabolic profiling, understanding the divergent pathways of structurally similar compounds is critical. Folic acid (Vitamin B9) is the foundational precursor for one-carbon metabolism, essential for DNA synthesis and cellular repair. However, its oxidized derivative, 9-Oxofolic acid (CAS 39707-61-4) [1], presents a fundamentally different pharmacokinetic and metabolic fate.

While folic acid serves as the primary substrate for Dihydrofolate Reductase (DHFR), 9-oxofolic acid acts as an antifolate—a competitive inhibitor that arrests the folate cycle[2]. This guide provides an in-depth, objective comparison of their metabolic trajectories, supported by structural causality and self-validating experimental protocols.

Structural Causality and Metabolic Divergence

The metabolic divergence between these two molecules hinges entirely on the oxidation state of the C9 position bridging the pteridine ring and the p-aminobenzoic acid (PABA) moiety.

  • Folic Acid (The Substrate): The C9 position features a flexible methylene bridge (-CH₂-). This flexibility allows the pteridine ring to adopt the precise conformation required within the DHFR active site. This orientation facilitates a stereospecific hydride transfer from the cofactor NADPH, reducing the pyrazine ring to yield Dihydrofolate (DHF), and subsequently Tetrahydrofolate (THF).

  • 9-Oxofolic Acid (The Inhibitor): The introduction of a carbonyl group (-C=O) at the C9 position creates a highly conjugated, rigid, and electron-withdrawing system[3]. This structural rigidity prevents the molecule from achieving the transition state required for hydride transfer. Consequently, 9-oxofolic acid binds competitively to DHFR (acting as a metabolic probe and inhibitor) with IC₅₀ values ranging from ~1.06 μM to 16.9 μM depending on the specific isozyme[4]. By occupying the active site without undergoing reduction, it effectively blocks the synthesis of THF, disrupting downstream purine and pyrimidine synthesis[2].

Quantitative Data Comparison

The following table summarizes the key pharmacokinetic and biochemical parameters distinguishing the parent compound from its oxidized derivative.

ParameterFolic Acid9-Oxofolic Acid
CAS Number 59-30-339707-61-4[1]
C9 Structural Motif Methylene (-CH₂-)Carbonyl (-C=O)
DHFR Interaction Endogenous SubstrateCompetitive Inhibitor[2]
Metabolic Fate Rapidly reduced to DHF, then THFUnreduced; arrests the active site
Enzyme Kinetics Kₘ ≈ 1.0 - 2.0 μMIC₅₀ ≈ 1.06 - 16.9 μM[4]
Downstream Cellular Effect Promotes DNA synthesis & methylationInduces folate deficiency / cytotoxicity

Visualizing the Metabolic Divergence

The diagram below maps the divergent logical workflows of both compounds upon entering the intracellular space and encountering DHFR.

G FA Folic Acid (Substrate) DHFR1 Dihydrofolate Reductase (DHFR) FA->DHFR1 Binds Active Site OxoFA 9-Oxofolic Acid (Inhibitor) DHFR2 Dihydrofolate Reductase (DHFR) OxoFA->DHFR2 Competitive Binding DHF Dihydrofolate (DHF) DHFR1->DHF NADPH Oxidation Block Enzyme Arrest (No Hydride Transfer) DHFR2->Block Pathway Halted THF Tetrahydrofolate (THF) Active Metabolite DHF->THF Second Reduction Step

Caption: Divergent metabolic pathways: Folic Acid undergoes sequential reduction, whereas 9-Oxofolic Acid induces DHFR arrest.

Self-Validating Experimental Protocols

To objectively evaluate the performance and metabolic fate of these compounds, the following methodologies are designed as self-validating systems. Every step is grounded in biochemical causality to ensure trustworthy, reproducible data.

Protocol 1: In Vitro DHFR Enzyme Kinetics & Inhibition Assay

Objective: To quantify the differential interaction (substrate vs. inhibitor) of Folic Acid and 9-Oxofolic Acid with human recombinant DHFR.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.4) supplemented with 5 mM Dithiothreitol (DTT).

    • Causality: DTT maintains the critical cysteine residues of DHFR in a reduced state, preventing artifactual loss of enzyme activity due to oxidative cross-linking.

  • Cofactor Pre-incubation: Pre-incubate 10 nM human DHFR with 100 μM NADPH for 5 minutes at 37°C.

    • Causality: DHFR operates via an ordered bi-bi kinetic mechanism; NADPH must bind the enzyme before the folate substrate or inhibitor to form the receptive holoenzyme complex.

  • Compound Titration: Add Folic acid (0.1 - 10 μM) or 9-Oxofolic acid (0.1 - 50 μM). Include Methotrexate (MTX) as a positive inhibition control and a DMSO vehicle as a negative control.

    • Causality: MTX validates the assay's sensitivity to known tight-binding inhibitors, ensuring the system can accurately resolve competitive inhibition profiles.

  • Spectrophotometric Tracking: Monitor absorbance continuously at 340 nm for 10 minutes.

    • Causality: The oxidation of NADPH to NADP⁺ results in a quantifiable decrease in A₃₄₀. The slope of this decay is directly proportional to the enzymatic reduction of the folate species.

  • System Validation: Calculate the Z'-factor using the MTX and DMSO control wells.

    • Validation Metric: A Z'-factor > 0.6 confirms the assay's robustness, signal-to-noise ratio, and readiness for high-throughput kinetic profiling.

Protocol 2: LC-MS/MS Pharmacokinetic Metabolite Tracking

Objective: To trace the intracellular fate, stability, and polyglutamation of the compounds in a hepatic cell model (HepG2).

  • Cell Dosing: Expose HepG2 cells (at 80% confluence) to 10 μM of either Folic Acid or 9-Oxofolic Acid for 4 hours.

    • Causality: HepG2 cells express high levels of endogenous DHFR and folylpolyglutamate synthetase (FPGS), providing a physiologically relevant metabolic environment to observe downstream processing.

  • Quenching and Extraction: Wash cells rapidly with ice-cold PBS and quench metabolism instantly using 80% cold methanol (-80°C).

    • Causality: Immediate cold quenching halts all enzymatic activity. This preserves transient, highly unstable intermediates (like DHF) and prevents the artifactual, non-enzymatic oxidation of THF back to folic acid during sample handling.

  • Chromatographic Separation: Inject the extract onto a C18 reverse-phase column using a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

    • Causality: The acidic mobile phase ensures the glutamate tail of the folates remains fully protonated, suppressing ionization in the column and drastically improving retention and peak shape on the non-polar stationary phase.

  • MRM Detection: Monitor specific transitions via Multiple Reaction Monitoring (e.g., m/z 442 → 295 for Folic Acid; m/z 456 → 309 for 9-Oxofolic Acid).

    • Causality: MRM provides absolute structural specificity, distinguishing the parent compounds from their polyglutamated or reduced metabolites based on exact mass fragmentation.

  • System Validation: Spike stable isotope-labeled internal standards (e.g., Folic Acid-¹³C₅) into the lysis buffer prior to extraction.

    • Validation Metric: Recovery rates between 85-115% validate the extraction efficiency and mathematically compensate for any ion suppression matrix effects in the MS source.

References

  • EvitaChem. "Buy 9-Oxofolic acid (EVT-1490102) | 39707-61-4". EvitaChem Product Catalog.
  • CymitQuimica. "CAS: 39707-61-4 - 9-Oxofolic Acid". CymitQuimica Applications & Specifications.
  • Google Patents. "EP0414730A1 - Luminide and macroluminide class of pharmaceuticals". Patent Documentation detailing DHFR inhibitors including 9-oxofolic acid.
  • ACS Publications. "Synthesis of pteridine-6-carboxamides. 9-Oxofolic acid and 9-oxoaminopterin". The Journal of Organic Chemistry.
  • EvitaChem. "Buy 9-Oxofolic acid (EVT-1490102) - DHFR IC50 Data". Metabolic Probe Data.

Sources

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